molecular formula C6H8N2O2S2 B1268443 Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate CAS No. 60093-05-2

Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate

Cat. No.: B1268443
CAS No.: 60093-05-2
M. Wt: 204.3 g/mol
InChI Key: GVNAJKLESILZHU-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C6H8N2O2S2 and its molecular weight is 204.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 30.4 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-amino-2-methylsulfanyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S2/c1-10-5(9)3-4(7)8-6(11-2)12-3/h7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNAJKLESILZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(S1)SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346055
Record name Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729792
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

60093-05-2
Record name Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 60093-05-2

This technical guide provides a comprehensive overview of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application, and discusses its potential biological significance within the broader context of 2-aminothiazole derivatives.

Core Compound Properties

This compound is a substituted thiazole with a molecular formula of C₆H₈N₂O₂S₂ and a molecular weight of 204.27 g/mol .[1] The following table summarizes its key physicochemical properties.

PropertyValueSource
CAS Number 60093-05-2PubChem[1]
Molecular Formula C₆H₈N₂O₂S₂PubChem[1]
Molecular Weight 204.27 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Melting Point 103.5 °CSigma-Aldrich[2]
Boiling Point 359.5 °C at 760 mmHgSigma-Aldrich[2]
Solubility 30.4 µg/mL (at pH 7.4)PubChem[1]
Physical Form SolidSigma-Aldrich[2]
InChI Key GVNAJKLESILZHU-UHFFFAOYSA-NPubChem[1]

Synthesis and Experimental Protocols

The synthesis of 2-aminothiazole derivatives is a well-established area of organic chemistry. While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, its structural motifs are common. A general and widely utilized method for creating the 2-aminothiazole core is the Hantzsch thiazole synthesis.[3] Furthermore, a patent application provides a specific experimental protocol where this compound is used as a starting material for further chemical synthesis.

General Synthetic Approach: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classical method for the preparation of thiazole derivatives. This reaction typically involves the cyclization of an α-haloketone with a thioamide. For 2-aminothiazole derivatives, thiourea is commonly used as the thioamide component. The general workflow for such a synthesis is depicted below.

Hantzsch_Synthesis AlphaHalo α-Haloketone/ α-Halo-β-ketoester Intermediate Thiazoline Intermediate AlphaHalo->Intermediate Reaction Thiourea Thiourea Thiourea->Intermediate Product 2-Aminothiazole Derivative Intermediate->Product Dehydration/ Aromatization

A generalized workflow for the Hantzsch synthesis of 2-aminothiazoles.
Experimental Protocol: Use in Further Synthesis

A Spanish patent (ES 2 355 951 T3) describes the use of this compound in a subsequent reaction.[4] The protocol for the oxidation of this compound is detailed below.

Objective: To synthesize the corresponding sulfoxide derivative.

Materials:

  • This compound (CAS 60093-05-2)

  • Oxone™ (Potassium peroxymonosulfate)

  • Methanol

  • Water

  • Ethyl acetate

Procedure:

  • A solution of this compound is prepared in a 1:1 mixture of water and methanol at room temperature.[4]

  • Oxone™ is added in small portions to the stirred solution over a period of 30 minutes.[4]

  • The resulting mixture is stirred at room temperature for 24 hours.[4]

  • The reaction mixture is then poured into a mixture of ethyl acetate and water.[4]

  • The organic layer is separated and washed with water.[4]

  • The solvent from the organic layer is evaporated to yield the product.

This protocol demonstrates a practical application of the title compound as a chemical intermediate.

Biological and Medicinal Significance

While specific biological data for this compound is limited in publicly available literature, the 2-aminothiazole scaffold is a well-recognized "privileged structure" in medicinal chemistry. This means that this core chemical motif is frequently found in compounds with a wide range of biological activities. Numerous review articles highlight the diverse therapeutic potential of 2-aminothiazole derivatives.

The general structure of 2-aminothiazoles allows for substitutions at various positions, leading to a vast chemical space for drug discovery. The diagram below illustrates the key positions for substitution on the 2-aminothiazole core.

Aminothiazole_Substitution cluster_thiazole 2-Aminothiazole Core Thiazole S | N //   R4--C---C--R5   ||   C   |  NH-R2 R2 R2: Substitution at the amino group R4 R4: Substitution at position 4 R5 R5: Substitution at position 5

Key positions for chemical modification on the 2-aminothiazole scaffold.
Potential Therapeutic Areas of 2-Aminothiazole Derivatives

Research on various derivatives of 2-aminothiazole has demonstrated significant activity in several therapeutic areas, including:

  • Anticancer: Many 2-aminothiazole derivatives have been synthesized and evaluated for their anti-proliferative effects against various cancer cell lines.[5][6]

  • Antimicrobial: The 2-aminothiazole moiety is a component of some clinically used antibiotics and is a scaffold for the development of new antibacterial and antifungal agents.[7][8]

  • Anti-inflammatory: Certain derivatives have shown potent anti-inflammatory properties.

  • Antioxidant: The antioxidant potential of 2-aminothiazole derivatives has also been explored, with some compounds exhibiting significant radical scavenging activity.[9]

  • Antitubercular: Notably, some 2-aminothiazole-4-carboxylate derivatives have been identified as having potent activity against Mycobacterium tuberculosis.[10]

Given that this compound shares the core 2-aminothiazole structure, it is plausible that it or its derivatives could exhibit biological activity in one or more of these areas. However, without specific experimental data, this remains speculative. The ethyl ester analog, Ethyl 4-amino-2-(methylthio)-1,3-thiazole-5-carboxylate, is noted as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly for infectious diseases and as fungicides and herbicides, suggesting similar potential applications for the methyl ester.[7]

Future Directions

The available information suggests that this compound is a valuable chemical intermediate. For researchers in drug discovery, this compound represents a starting point for the synthesis of a library of novel 2-aminothiazole derivatives. Future research should focus on:

  • Synthesis of Analogues: Systematic modification of the amino, methylsulfanyl, and carboxylate groups to explore structure-activity relationships (SAR).

  • Biological Screening: Comprehensive in vitro screening of the parent compound and its derivatives against a panel of cancer cell lines, bacterial and fungal strains, and relevant enzymes to identify potential therapeutic applications.

  • Mechanism of Action Studies: For any identified active compounds, further investigation into their molecular mechanism of action to understand how they exert their biological effects.

References

Technical Guide: Physicochemical Properties of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Topic: An In-depth Analysis of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes key quantitative data, outlines a representative experimental synthesis protocol, and presents a logical workflow for its preparation.

Core Physicochemical Data

The known physicochemical properties of this compound are summarized in the table below. This data is crucial for understanding the compound's behavior in various experimental and physiological conditions.

PropertyValueSource
Molecular Formula C₆H₈N₂O₂S₂[1][2]
Molecular Weight 204.27 g/mol [2]
Boiling Point 359.5°C at 760 mmHg[2]
Solubility 30.4 µg/mL (at pH 7.4)[1]
Physical Form Solid
Purity ≥ 98%[2]
CAS Number 60093-05-2[1][2]
IUPAC Name This compound[1]
Storage Keep in a dark place, sealed in a dry, room-temperature environment.

Note on Related Compounds:

  • The melting point of the closely related ethyl ester analog, ethyl 2-amino-4-methylthiazole-5-carboxylate, has been reported as 172-173 °C.

  • A predicted pKa value for the related compound 2-Amino-thiazole-4-carboxylic acid methyl ester is 2.46 ± 0.10.

Experimental Protocols

Representative Synthesis of a 2-Aminothiazole Derivative (Adapted for Educational Purposes):

This protocol describes the synthesis of a 2-aminothiazole-5-carboxylate, which follows a similar reaction pathway to the target compound.

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • A N-monosubstituted thiourea derivative

  • Water

  • Tetrahydrofuran (THF)

  • Ammonia solution

Procedure:

  • Bromination: In a reaction vessel, dissolve ethyl acetoacetate and N-bromosuccinimide in a mixture of water and tetrahydrofuran. Heat the mixture to initiate the bromination of the ethyl acetoacetate at the α-position. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cyclization: Once the bromination is complete, add the N-monosubstituted thiourea derivative to the reaction mixture. Heat the mixture in a water bath to facilitate the cyclization reaction, forming the thiazole ring. This step results in the formation of the 2-substituted amino-4-methyl-5-carboxylate thiazole salt.

  • Neutralization and Purification: After the cyclization is complete, cool the reaction mixture. Basify the mixture with an ammonia solution to neutralize the salt and precipitate the free base. The crude product can then be collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the final 2-aminothiazole derivative.

Mandatory Visualizations

The following diagram illustrates a generalized workflow for the synthesis of a 2-aminothiazole-5-carboxylate derivative, based on the Hantzsch thiazole synthesis.

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product Reactant1 Ethyl Acetoacetate Step1 Bromination in H2O/THF Reactant1->Step1 Reactant2 N-Bromosuccinimide (NBS) Reactant2->Step1 Reactant3 N-Substituted Thiourea Step2 Cyclization (Hantzsch Synthesis) Reactant3->Step2 Step1->Step2 Step3 Neutralization with Ammonia Step2->Step3 Step4 Purification Step3->Step4 Product 2-Substituted Amino-4-methyl-5-carboxylate Thiazole Step4->Product

Caption: Generalized workflow for the synthesis of a 2-aminothiazole derivative.

References

Spectroscopic Profile of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate, a molecule of interest in medicinal chemistry and drug development. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques.

Chemical Structure and Properties

IUPAC Name: methyl 4-amino-2-methylsulfanyl-1,3-thiazole-5-carboxylate[1] Molecular Formula: C₆H₈N₂O₂S₂[1][2] Molecular Weight: 204.3 g/mol [1] CAS Number: 60093-05-2[1][2]

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound. It is important to note that while ¹³C NMR and Mass Spectrometry data are referenced in established databases, publicly available ¹H NMR and complete IR spectra for this specific compound are limited. Data for structurally similar compounds are provided for comparative purposes where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectroscopic Data

Atom Chemical Shift (δ) in ppm Source
C=OData not available
C-4Data not available
C-2Data not available
C-5Data not available
O-CH₃Data not available
S-CH₃Data not available
Note: A ¹³C NMR spectrum for this compound is available in the SpectraBase database, sourced from A. M. Chippendale, ICI Organic Division, Manchester (1977). Direct access to the spectral data was not available in the conducted search.[1]

Table 2: ¹H NMR Spectroscopic Data

Proton Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Integration
NH₂Data not available
O-CH₃Data not available
S-CH₃Data not available
Note: A complete ¹H NMR spectrum for the target compound was not found in the performed search. Data for the ethyl ester analog, ethyl 4-amino-2-(methylthio)-5-thiazolecarboxylic acid, is available on SpectraBase and may serve as a reference.
Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Functional Group Characteristic Absorption (cm⁻¹)
N-H stretch (amino)Data not available
C=O stretch (ester)Data not available
C=N stretch (thiazole)Data not available
C-S stretchData not available
Note: A dedicated IR spectrum for this compound was not identified in the search. General expected absorption regions for the functional groups are known but specific peak values for this molecule are not available.
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Technique Key Fragments (m/z) Source
GC-MS204 (M⁺), 107NIST Mass Spectrometry Data Center[1]
Note: The PubChem entry for this compound indicates a GC-MS spectrum is available from the NIST Mass Spectrometry Data Center. The molecular ion peak [M⁺] is expected at m/z 204, corresponding to the molecular weight of the compound.[1]

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented. These protocols are based on standard practices for the analysis of heterocyclic organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance series instrument, operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters involve a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the deuterated solvent signal.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (approx. 1-2 mg) with dry potassium bromide (KBr) powder (approx. 100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the instrument's sample compartment.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Employ a gas chromatograph coupled to a mass spectrometer.

  • Gas Chromatography:

    • Column: Use a suitable capillary column, such as a DB-5ms or equivalent.

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port.

    • Temperature Program: Implement a temperature gradient to separate the components of the sample. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

  • Mass Spectrometry:

    • Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.

    • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragmentation pattern (e.g., m/z 40-400).

    • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the key structural features of the molecule relevant to its spectroscopic signature.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample Compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR KBr_Pellet Preparation of KBr Pellet Sample->KBr_Pellet FTIR Solvent_Prep Dilution in Volatile Solvent Sample->Solvent_Prep GC-MS NMR NMR Spectrometer Dissolution->NMR FTIR FTIR Spectrometer KBr_Pellet->FTIR GCMS GC-MS System Solvent_Prep->GCMS NMR_Spectrum NMR Spectrum (¹H, ¹³C) NMR->NMR_Spectrum IR_Spectrum IR Spectrum FTIR->IR_Spectrum Mass_Spectrum Mass Spectrum GCMS->Mass_Spectrum

Caption: General workflow for spectroscopic analysis.

Molecular_Structure_and_Functional_Groups cluster_structure cluster_groups Key Functional Groups for Spectroscopy Thiazole This compound Structure Amino Amino Group (-NH₂) Structure->Amino ¹H & IR Ester Ester Group (-COOCH₃) Structure->Ester ¹³C & IR Thiazole_Ring Thiazole Ring Structure->Thiazole_Ring ¹³C & MS SMe Methylsulfanyl (-SCH₃) Structure->SMe ¹H & ¹³C

Caption: Chemical structure and key functional groups.

References

An In-depth Technical Guide on the Stability and Degradation of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and potential degradation pathways of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate. The information herein is intended to support researchers and professionals in the fields of drug discovery, chemical synthesis, and material science in handling, storing, and analyzing this thiazole derivative.

Introduction

This compound is a heterocyclic compound featuring a thiazole core, which is a common scaffold in many biologically active molecules. The stability of this compound is a critical parameter for its application and development, influencing its shelf-life, efficacy, and safety. This guide outlines the primary degradation pathways, recommended storage conditions, and analytical methodologies for stability assessment.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₈N₂O₂S₂

  • Key Functional Groups:

    • Thiazole ring

    • Amino group (-NH₂) at position 4

    • Methylsulfanyl group (-SCH₃) at position 2

    • Methyl ester group (-COOCH₃) at position 5

The presence of these functional groups dictates the molecule's susceptibility to various degradation mechanisms.

Potential Degradation Pathways

Based on the chemical structure, two primary degradation pathways are anticipated: hydrolysis and oxidation.

The methyl ester at position 5 is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid. This reaction can also be accelerated by increased temperature.

The methylsulfanyl group at position 2 is prone to oxidation. This can lead to the formation of a sulfoxide and, upon further oxidation, a sulfone. Exposure to oxidizing agents or light can trigger this degradation.

A proposed logical workflow for investigating the stability of this compound is outlined below.

cluster_storage Storage Conditions cluster_stress Forced Degradation Studies cluster_analysis Analytical Monitoring cluster_degradation Potential Degradation Pathways storage Store at –20°C in amber vials with desiccant stress_conditions Accelerated Conditions: 40°C / 75% RH Light Exposure: UV (254 nm) storage->stress_conditions Subject to hplc HPLC-UV stress_conditions->hplc Analyze by lcms LC-MS stress_conditions->lcms Analyze by hydrolysis Ester Hydrolysis hplc->hydrolysis Detects (Carboxylic Acid) oxidation SCH₃ Oxidation lcms->oxidation Detects (Sulfoxide, m/z shift +16)

Figure 1: Proposed workflow for stability investigation.

Recommended Storage and Handling

To minimize degradation, the following storage conditions are recommended:

  • Temperature: –20°C[1]

  • Light: Protect from light by using amber vials[1].

  • Moisture: Store with a desiccant to prevent hydrolysis[1].

Quantitative Stability Data

While comprehensive, publicly available quantitative stability data from forced degradation studies is limited, the following table summarizes the expected outcomes based on the compound's chemical nature.

Stress ConditionPotential DegradantExpected Observation
Accelerated Temp/Humidity 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylic acidAppearance of a new peak corresponding to the carboxylic acid.
(e.g., 40°C / 75% RH)
Light Exposure Methyl 4-amino-2-(methylsulfinyl)-1,3-thiazole-5-carboxylateA mass shift of +16 (for the sulfoxide) detected by LC-MS.
(e.g., UV at 254 nm)

Experimental Protocols for Stability Assessment

The following are suggested protocols for conducting stability studies on this compound.

  • Sample Preparation: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Store the sample solution at 40°C with 75% relative humidity for a defined period (e.g., 4 weeks)[1].

  • Time Points: Withdraw aliquots at initial, 1, 2, and 4-week intervals.

  • Analysis: Analyze the aliquots by HPLC-UV to monitor for the appearance of the hydrolysis product (carboxylic acid)[1].

  • Sample Preparation: Prepare a solution of the compound as described above.

  • Light Exposure: Expose the solution to UV light at 254 nm for 48 hours[1]. A control sample should be kept in the dark.

  • Analysis: Analyze both the exposed and control samples by LC-MS to monitor for oxidation of the methylsulfanyl group, indicated by a mass-to-charge ratio (m/z) shift of +16 for the sulfoxide[1].

The signaling pathway for the degradation of this compound is depicted below.

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent Methyl 4-amino-2-(methylsulfanyl) -1,3-thiazole-5-carboxylate hydrolysis_product 4-amino-2-(methylsulfanyl) -1,3-thiazole-5-carboxylic acid parent->hydrolysis_product + H₂O (- CH₃OH) oxidation_product_1 Methyl 4-amino-2-(methylsulfinyl) -1,3-thiazole-5-carboxylate parent->oxidation_product_1 + [O] oxidation_product_2 Methyl 4-amino-2-(methylsulfonyl) -1,3-thiazole-5-carboxylate oxidation_product_1->oxidation_product_2 + [O]

Figure 2: Potential degradation pathways.

Conclusion

The stability of this compound is primarily influenced by its susceptibility to hydrolysis of the methyl ester and oxidation of the methylsulfanyl group. Proper storage at low temperatures, protection from light, and in a dry environment is crucial to maintain its integrity. The analytical methods and protocols outlined in this guide provide a framework for monitoring the stability of this compound and identifying potential degradants. Further focused studies are recommended to quantitatively assess its stability profile under various pharmaceutical and industrial processing conditions.

References

An In-depth Technical Guide to the Tautomerism of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate is a multifaceted heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. A profound comprehension of its tautomeric behavior is crucial for predicting its physicochemical properties, reactivity, and biological interactions. This technical guide provides a comprehensive analysis of the potential tautomeric forms of this molecule, drawing upon established principles of heterocyclic chemistry, spectroscopic methodologies, and computational analysis of analogous structures. While direct experimental studies on the tautomerism of this specific molecule are not extensively reported in publicly available literature, this guide extrapolates from closely related 2-aminothiazole derivatives to present the most probable tautomeric landscape. This document outlines the theoretical basis for the predominance of the amino tautomer and provides detailed, adaptable protocols for its experimental verification.

Introduction to Tautomerism in 2-Aminothiazoles

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the migration of a proton. In the case of 2-aminothiazole derivatives, the most common form of tautomerism is the amino-imino tautomerism. For this compound, three principal tautomeric forms can be postulated: the amino form, and two imino forms.

The position of the tautomeric equilibrium is influenced by several factors including the electronic nature of substituents, solvent polarity, temperature, and pH. Generally, for 2-aminothiazoles, the amino form is considered to be the more stable tautomer due to the preservation of the aromaticity of the thiazole ring.

Potential Tautomeric Forms

The potential tautomeric forms of this compound are depicted below. The equilibrium between these forms is a key determinant of the molecule's chemical behavior.

Tautomers T1 Amino Tautomer (4-amino) T2 Imino Tautomer (4-imino, N3-H) T1->T2 Proton Transfer T3 Imino Tautomer (4-imino, N-exocyclic-H) T1->T3 Proton Transfer

Figure 1: Potential Tautomeric Forms.

Based on studies of analogous 2-aminothiazole systems, the amino tautomer is expected to be the most stable and therefore the predominant form in solution and in the solid state.[1][2] The aromatic character of the thiazole ring in the amino form contributes significantly to its stability.

Physicochemical and Spectroscopic Data (Predicted and from Analogs)

While specific experimental data for this compound is sparse, data from closely related analogs can be used for prediction and comparison.

PropertyPredicted/Analog DataReference
Predominant Tautomer Amino form[1][2]
¹H NMR (DMSO-d₆, ppm) NH₂: ~7.0-8.0 (broad s), SCH₃: ~2.5 (s), OCH₃: ~3.7 (s)General knowledge
¹³C NMR (DMSO-d₆, ppm) C=O: ~160-165, C2: ~165-170, C4: ~150-155, C5: ~100-105, SCH₃: ~15, OCH₃: ~52General knowledge
IR (cm⁻¹) N-H stretch: 3200-3400, C=O stretch: ~1700General knowledge

Experimental Protocols for Tautomerism Analysis

A definitive characterization of the tautomeric equilibrium for this compound requires rigorous experimental investigation. Below are detailed protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric forms present in solution.[3][4]

Objective: To determine the predominant tautomeric form and quantify the tautomeric ratio in different solvents.

Materials:

  • This compound

  • Deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)

  • NMR tubes

  • NMR spectrometer (300 MHz or higher)

Procedure:

  • Prepare a ~10-20 mg/mL solution of the compound in the chosen deuterated solvent.

  • Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

  • For ¹H NMR, pay close attention to the chemical shift and multiplicity of the amine/imine protons and the protons of the methyl groups. The amino protons are expected to appear as a broad singlet, while imine protons would have a different chemical shift and might show coupling.

  • For ¹³C NMR, the chemical shifts of the ring carbons (C2, C4, C5) are particularly diagnostic of the tautomeric form.

  • To study the effect of solvent, repeat the measurements in solvents of varying polarity.

  • (Optional) Perform variable temperature NMR studies to observe any changes in the tautomeric equilibrium.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve Compound in Deuterated Solvent Acquire Acquire 1H and 13C NMR Spectra Prep->Acquire Analysis Analyze Chemical Shifts and Integration to Identify Tautomers Acquire->Analysis Quantify Quantify Tautomer Ratio Analysis->Quantify

Figure 2: NMR Experimental Workflow.
X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state.

Objective: To determine the solid-state structure and confirm the predominant tautomer.

Procedure:

  • Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Mount a suitable crystal on a goniometer.

  • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Solve and refine the crystal structure to locate all atoms, including hydrogen atoms, to unequivocally identify the tautomeric form.

Computational Chemistry

Density Functional Theory (DFT) calculations can provide valuable insights into the relative stabilities of the different tautomers.[1][5]

Objective: To theoretically predict the most stable tautomer and the energy differences between the tautomeric forms.

Software: Gaussian, Spartan, or other quantum chemistry packages. Method: B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)).

Procedure:

  • Build the 3D structures of all potential tautomers.

  • Perform geometry optimization for each tautomer in the gas phase and in different solvent environments using a continuum solvation model (e.g., PCM).

  • Calculate the electronic energies and Gibbs free energies of the optimized structures.

  • The tautomer with the lowest energy is predicted to be the most stable.

DFT_Workflow cluster_build Structure Building cluster_opt Geometry Optimization cluster_energy Energy Calculation cluster_result Analysis Build Construct 3D Models of All Tautomers Optimize Optimize Geometries using DFT (Gas Phase & Solvents) Build->Optimize Energy Calculate Electronic and Gibbs Free Energies Optimize->Energy Result Identify Most Stable Tautomer Energy->Result

Figure 3: Computational Workflow.

Involvement in Signaling Pathways and Biological Activity

Direct evidence for the involvement of this compound in specific signaling pathways is not prominently documented in the scientific literature. Its primary role appears to be that of a versatile synthetic intermediate for the creation of more complex molecules with potential biological activities.

However, the broader class of 2-aminothiazole derivatives is known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The 2-aminothiazole scaffold is a recognized "privileged structure" in medicinal chemistry. Therefore, derivatives of this compound are of significant interest in drug discovery programs targeting various enzymes and receptors.

Conclusion

References

An In-depth Technical Guide to Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate, a heterocyclic compound belonging to the versatile 2-aminothiazole class of molecules. This document details its chemical properties, plausible synthetic routes based on established methodologies, and the broader historical and therapeutic context of the 2-aminothiazole scaffold in drug discovery.

Introduction

This compound (CAS No. 60093-05-2) is a substituted aminothiazole that holds significance as a potential building block in medicinal chemistry. The 2-aminothiazole core is a well-established pharmacophore present in numerous approved drugs and clinical candidates, demonstrating a wide spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, anticancer, and antiviral properties. This guide will delve into the known information about this specific ester and the broader family of compounds to which it belongs.

Chemical Properties

A summary of the key chemical properties for this compound is provided in the table below.

PropertyValueSource
CAS Number 60093-05-2[1]
Molecular Formula C₆H₈N₂O₂S₂[1]
Molecular Weight 204.27 g/mol [1]
IUPAC Name This compound[2]
Melting Point 103.5 °C[2]
Boiling Point 359.5 °C at 760 mmHg[2]
Physical Form Solid[2]

Discovery and History

While a definitive seminal publication detailing the initial discovery of this compound is not readily apparent in a survey of scientific literature, its role as a chemical intermediate is documented. The history of this compound is intrinsically linked to the development and exploration of the 2-aminothiazole scaffold.

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, represents the foundational method for the creation of thiazole rings and remains a cornerstone of synthetic strategies for this class of compounds. Over the decades, numerous modifications and new synthetic routes, such as the Gewald reaction, have expanded the accessibility and diversity of substituted thiazoles.

The significance of 2-aminothiazoles in medicinal chemistry became increasingly evident throughout the 20th century, with the discovery of their presence in natural products and their potent biological activities. This has led to extensive research and the development of a vast library of derivatives for various therapeutic applications. This compound is a product of this ongoing exploration, serving as a versatile precursor for more complex molecules.

Synthetic Methodologies

The synthesis of this compound can be approached through established methods for constructing the 2-aminothiazole ring system. The most probable synthetic routes are variations of the Hantzsch thiazole synthesis.

Plausible Synthetic Pathway

A general and plausible pathway for the synthesis of the target compound and related 2-aminothiazole-5-carboxylates is outlined below. This approach is based on the well-established Hantzsch reaction, which involves the condensation of an α-halocarbonyl compound with a thiourea derivative.

G cluster_start Starting Materials cluster_reaction Hantzsch Thiazole Synthesis cluster_product Product Methyl 2-chloroacetoacetate Methyl 2-chloroacetoacetate Reaction Condensation Methyl 2-chloroacetoacetate->Reaction S-methylisothiourea S-methylisothiourea S-methylisothiourea->Reaction Product_Node Methyl 4-amino-2-(methylsulfanyl)- 1,3-thiazole-5-carboxylate Reaction->Product_Node Cyclization

Caption: Plausible Hantzsch synthesis pathway.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, experimental protocol for the synthesis of this compound, based on general procedures for similar compounds.

Materials:

  • Methyl 2-chloroacetoacetate

  • S-methylisothiourea sulfate

  • Sodium ethoxide

  • Ethanol (absolute)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of S-methylisothiourea free base: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, S-methylisothiourea sulfate is added portion-wise with stirring at 0 °C. The reaction mixture is stirred for 1-2 hours at room temperature. The precipitated sodium sulfate is removed by filtration, and the filtrate containing the S-methylisothiourea free base is used directly in the next step.

  • Condensation and Cyclization: The ethanolic solution of S-methylisothiourea is cooled to 0 °C. Methyl 2-chloroacetoacetate is added dropwise to the stirred solution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed successively with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to afford pure this compound.

Biological Significance and Applications

While specific biological data for this compound is not extensively reported in the public domain, the broader class of 2-aminothiazoles has been the subject of intense investigation in drug discovery.

The 2-aminothiazole scaffold is a key component in a variety of clinically used drugs, including:

  • Dasatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia.

  • Pramipexole: A dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.

  • Cefditoren: A third-generation cephalosporin antibiotic.

Derivatives of 2-aminothiazole-5-carboxylates have shown promise in various therapeutic areas. The table below summarizes some reported activities for structurally related compounds.

Compound ClassBiological ActivityReported IC₅₀/MIC ValuesReference
2-Amino-thiazole-5-carboxylic acid phenylamide derivativesAntiproliferative (K563 leukemia cells)IC₅₀ values in the low micromolar range[3]
2-Aminothiazole-4-carboxylate derivativesAntitubercular (M. tuberculosis H37Rv)MIC values as low as 0.06 µg/mL for some derivatives[4]
Thiazole/thiadiazole carboxamide derivativesc-Met kinase inhibitionIC₅₀ values in the nanomolar range for optimized compounds[5]

The presence of the 4-amino and 5-carboxylate groups on the thiazole ring of the title compound provides two key points for further chemical modification, allowing for the generation of diverse chemical libraries for screening against various biological targets. The 2-methylsulfanyl group can also be a site for modification or can influence the electronic properties and binding interactions of the molecule.

Experimental Workflows and Logical Relationships

The general workflow for the synthesis and evaluation of novel 2-aminothiazole derivatives, starting from a core scaffold like this compound, follows a well-defined path in drug discovery research.

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Core_Scaffold Methyl 4-amino-2-(methylsulfanyl)- 1,3-thiazole-5-carboxylate Derivatization Chemical Modification (e.g., Amidation, Alkylation) Core_Scaffold->Derivatization Library Library of Derivatives Derivatization->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Structure-Activity Relationship (SAR) Studies Hit_ID->Lead_Opt Lead_Opt->Derivatization Iterative Design Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: Drug discovery workflow for 2-aminothiazole derivatives.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery and development. While its specific discovery history is not prominently documented, its chemical nature places it firmly within the well-established and synthetically accessible class of 2-aminothiazoles. The rich history and proven therapeutic value of the 2-aminothiazole scaffold underscore the importance of compounds like this methyl ester as starting points for the design and synthesis of novel bioactive molecules. This technical guide provides a foundational understanding for researchers and scientists looking to leverage the chemical potential of this and related compounds in their research endeavors.

References

The Multifaceted Biological Activities of the Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on the biological activities of a specific derivative, Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate, and its related analogues. This document provides a comprehensive overview of its anticancer, antimicrobial, and enzyme-inhibiting properties, complete with quantitative data, detailed experimental protocols, and a visualization of a key signaling pathway modulated by this scaffold.

Core Biological Activities

The this compound scaffold has demonstrated a range of biological activities, positioning it as a promising starting point for the development of novel therapeutic agents. The primary activities identified in the literature are anticancer, antimicrobial, and the inhibition of key enzymes involved in cellular processes.

Anticancer Activity

Derivatives of this thiazole scaffold have been investigated for their potential as anticancer agents. The core compound itself has shown antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)
MGC803 (Human gastric cancer)3.15 ± 1.68
HTC-116 (Human colon cancer)8.17 ± 1.89

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

The scaffold has also been evaluated for its efficacy against various microbial pathogens, demonstrating potential for the development of new anti-infective agents.

Table 2: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)
Staphylococcus aureus6.25 - 12.5
Escherichia coli6.25 - 12.5
Aspergillus fumigatus6.25 - 12.5

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Enzyme Inhibition

A key mechanism underlying the biological activities of this scaffold is its ability to inhibit specific enzymes that are crucial for cell proliferation and survival.

  • Topoisomerase I Inhibition : This compound has been identified as an inhibitor of Topoisomerase I, an enzyme essential for DNA replication and transcription.[1] By stabilizing the enzyme-DNA complex, it induces DNA damage and ultimately inhibits cell proliferation.[1]

  • Phosphatidylinositol 3-Kinase (PI3K) Inhibition : The scaffold has also been shown to inhibit PI3K by binding to its catalytic subunit.[1] This disrupts downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, which are critical for cell survival and proliferation.[1]

Experimental Protocols

To facilitate further research and validation of the reported activities, detailed protocols for the key assays are provided below.

Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well microplate

  • Cancer cell lines (e.g., MGC803, HTC-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a negative control (cells in medium only). Incubate for another 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, A. fumigatus)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound

  • Sterile saline or PBS

  • Inoculum suspension standardized to 0.5 McFarland turbidity

  • Microplate reader or visual inspection

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare an inoculum of the microorganism by suspending colonies from a fresh agar plate in sterile saline or PBS. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Protocol for Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I assay buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 M KCl, 10 mM EDTA, 10 mM DTT, 50% glycerol)

  • Test compound

  • Stop solution/loading dye (e.g., 1% SDS, 10 mM EDTA, 0.05% bromophenol blue, 50% glycerol)

  • Agarose gel (1%)

  • TAE buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, supercoiled DNA, and the test compound at various concentrations. The final reaction volume is typically 20 µL.

  • Enzyme Addition: Add Human Topoisomerase I to the reaction mixture to initiate the reaction. Include a positive control (enzyme and DNA without inhibitor) and a negative control (DNA without enzyme).

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 5 µL of the stop solution/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the electrophoresis in TAE buffer at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator. Supercoiled DNA migrates faster than relaxed DNA. Inhibition of the enzyme is indicated by the persistence of the supercoiled DNA band.

Protocol for PI3K Inhibition Assay (Kinase Activity Assay)

This assay measures the ability of a compound to inhibit the kinase activity of PI3K, which phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).

Materials:

  • Recombinant PI3K enzyme

  • PIP2 substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit which measures ADP production)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a white, opaque 96-well plate, add the kinase assay buffer, the test compound at various concentrations, and the PI3K enzyme.

  • Initiation of Reaction: Add a mixture of PIP2 substrate and ATP to each well to start the kinase reaction. The final reaction volume is typically 25 µL. Include a positive control (enzyme and substrate without inhibitor) and a negative control (substrate without enzyme).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™). This typically involves adding a reagent to deplete unused ATP, followed by the addition of a second reagent to convert ADP to ATP, which is then quantified using a luciferase/luciferin reaction.

  • Luminescence Measurement: Read the luminescence signal using a luminometer. The signal is proportional to the amount of ADP produced and thus to the PI3K activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway Visualization

The inhibition of the PI3K/AKT/mTOR pathway is a key mechanism of action for many anticancer agents. The following diagram illustrates this critical signaling cascade.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 converts to PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits CellGrowth Cell Growth & Proliferation S6K->CellGrowth Promotes EIF4EBP1->CellGrowth Inhibits Thiazole Methyl 4-amino-2-(methylsulfanyl) -1,3-thiazole-5-carboxylate Thiazole->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of the thiazole scaffold.

This guide provides a foundational understanding of the biological activities of the this compound scaffold. The provided data and protocols are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration and optimization of this promising chemical entity.

References

Quantum Chemical Analysis of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate. This thiazole derivative is of significant interest in medicinal chemistry due to the diverse biological activities associated with the thiazole scaffold, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Computational methods, particularly Density Functional Theory (DFT), offer a powerful, non-experimental approach to understanding the molecule's behavior at a quantum level, which is invaluable for drug design and development.

Computational Methodology: A Practical Protocol

The quantum chemical calculations outlined herein are typically performed using Gaussian suite software, with the results analyzed and visualized using GaussView. The following protocol is a standard approach for a thorough computational investigation of thiazole derivatives.[1]

Molecular Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is crucial to find the most stable conformation of the molecule, corresponding to the minimum energy on the potential energy surface.

Experimental Protocol:

  • Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

  • Basis Set: 6-311++G(d,p). This basis set is chosen to provide a good balance between computational cost and accuracy for a molecule of this size, including polarization and diffuse functions for a better description of electron distribution.

  • Environment: The calculations can be performed in the gas phase or in a solvent (e.g., water, ethanol) using a continuum solvation model like the Polarization Continuum Model (PCM) to simulate a more biologically relevant environment.

  • Convergence Criteria: Default convergence criteria in the Gaussian software are typically sufficient.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Experimental Protocol:

  • Method: DFT/B3LYP.

  • Basis Set: 6-311++G(d,p).

  • Procedure: The calculation of the second derivatives of the energy with respect to the nuclear coordinates yields the harmonic vibrational frequencies. The resulting frequencies are often scaled by an empirical factor (e.g., ~0.96) to better match experimental data.

Electronic Properties and Frontier Molecular Orbital Analysis

The electronic properties of the molecule are investigated by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (ΔE = ELUMO - EHOMO) are critical indicators of the molecule's chemical reactivity, kinetic stability, and electronic transitions.[1]

Experimental Protocol:

  • Method: DFT/B3LYP.

  • Basis Set: 6-311++G(d,p).

  • Analysis: The HOMO and LUMO energy levels are calculated. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.[1]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack.

Experimental Protocol:

  • Method: DFT/B3LYP.

  • Basis Set: 6-311++G(d,p).

  • Visualization: The MEP is mapped onto the total electron density surface. Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

Molecular Docking Studies

To explore the potential biological activity of this compound, molecular docking simulations can be performed. This computational technique predicts the preferred orientation of a ligand when bound to a target protein.

Experimental Protocol:

  • Software: AutoDock, PyRx, or similar molecular docking software.

  • Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). The ligand (the thiazole derivative) is optimized as described in section 1.1.

  • Docking: The ligand is docked into the active site of the protein. The results are analyzed based on the binding energy and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.

Predicted Data and Analysis

The following tables summarize the kind of quantitative data that would be generated from the quantum chemical calculations described above.

Table 1: Optimized Geometrical Parameters
ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2-S1Value
C4-N3Value
C5-C4Value
S1-C2-N3Value
C4-N3-C2Value
C5-C4-N3Value
S1-C2-N3-C4Value
............

Note: The values in this table are placeholders and would be populated with the results from the geometry optimization calculation.

Table 2: Calculated Vibrational Frequencies
ModeFrequency (cm⁻¹)IR IntensityRaman ActivityAssignment
ν1ValueValueValueN-H stretch
ν2ValueValueValueC=O stretch
ν3ValueValueValueC-S stretch
...............

Note: The assignments are based on the visualization of the vibrational modes.

Table 3: Electronic Properties
ParameterEnergy (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Energy Gap (ΔE)Value
Ionization PotentialValue
Electron AffinityValue
ElectronegativityValue
Chemical HardnessValue
Chemical SoftnessValue
Electrophilicity IndexValue

Visualizing Computational Workflows

The following diagrams illustrate the logical flow of the quantum chemical calculations and the process of molecular docking.

G Quantum Chemical Calculation Workflow A Initial Molecular Structure B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Electronic Properties (HOMO, LUMO, MEP) B->D E Optimized Structure (True Minimum) C->E No H Imaginary Frequencies? C->H Yes G Reactivity Analysis D->G F Vibrational Spectra (IR, Raman) E->F H->B Re-optimize

Caption: Workflow for Quantum Chemical Calculations.

G Molecular Docking Workflow A Optimized Ligand Structure (Thiazole Derivative) C Prepare Ligand and Protein (Add charges, hydrogens) A->C B Target Protein Structure (from PDB) B->C D Define Binding Site (Grid Box) C->D E Perform Docking Simulation D->E F Analyze Docking Results E->F G Binding Energy and Poses F->G H Ligand-Protein Interactions F->H

Caption: Workflow for Molecular Docking Studies.

Conclusion

Quantum chemical calculations provide a robust framework for the in-depth analysis of "this compound." By employing DFT methods, researchers can gain detailed insights into the molecule's geometry, stability, spectroscopic signatures, and electronic characteristics. This information is paramount for understanding its potential as a therapeutic agent and for the rational design of new, more effective thiazole-based drugs. The integration of these computational techniques into the drug discovery pipeline can significantly accelerate the identification and optimization of lead compounds.

References

Methodological & Application

Application Note: Synthesis of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate is a highly functionalized heterocyclic compound. The thiazole core is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs. This specific derivative serves as a versatile building block for the synthesis of more complex molecules, including kinase inhibitors and other biologically active agents. Its array of functional groups—an amino group, a methylsulfanyl moiety, and a methyl ester—allows for diverse subsequent chemical modifications. This document provides a detailed protocol for its synthesis starting from thiourea, based on established chemical transformations.

Overall Synthetic Strategy

The synthesis of the target molecule from thiourea is a three-step process. First, thiourea is S-methylated to form S-methylisothiourea sulfate. Concurrently, a key C3 synthon, methyl 2-cyano-3,3-bis(methylthio)acrylate, is prepared from methyl cyanoacetate. Finally, a cyclocondensation reaction between S-methylisothiourea and the acrylate derivative yields the desired thiazole.

G Thiourea Thiourea SMI S-Methylisothiourea Sulfate Thiourea->SMI Step 1: S-Methylation Me2SO4 Dimethyl Sulfate (or MeI) Me2SO4->SMI Product Methyl 4-amino-2-(methylsulfanyl)- 1,3-thiazole-5-carboxylate SMI->Product Step 3: Cyclocondensation MCA Methyl Cyanoacetate Acrylate Methyl 2-cyano-3,3- bis(methylthio)acrylate MCA->Acrylate Step 2: Dithioacetal Formation CS2_MeI 1. CS₂, Base 2. Methyl Iodide CS2_MeI->Acrylate Acrylate->Product Base Base (e.g., NaOMe) Base->Product G start Start dissolve Dissolve S-Methylisothiourea Sulfate and NaOMe in Methanol start->dissolve add_acrylate Add Methyl 2-cyano-3,3-bis(methylthio)acrylate dropwise at room temperature dissolve->add_acrylate reflux Heat mixture to reflux (e.g., 65°C) for 4-6 hours add_acrylate->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool reaction to room temperature monitor->cool Reaction Complete concentrate Remove solvent under reduced pressure cool->concentrate workup Partition residue between water and Ethyl Acetate concentrate->workup extract Extract aqueous layer with Ethyl Acetate (2x) workup->extract dry Combine organic layers, wash with brine, dry (Na₂SO₄), and filter extract->dry purify Purify by column chromatography (e.g., Hexane:EtOAc gradient) dry->purify end End: Isolate pure product purify->end

Application Notes and Protocols: Hantzsch Thiazole Synthesis of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone in heterocyclic chemistry for the formation of thiazole rings. This classical reaction involves the condensation of an α-haloketone with a thioamide. The versatility and generally high yields of this method have led to its widespread use in the synthesis of a variety of thiazole derivatives, which are prominent scaffolds in many biologically active compounds and pharmaceuticals. Thiazole-containing molecules have demonstrated a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.

This document provides detailed application notes and a generalized protocol for the synthesis of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate , a substituted aminothiazole with potential applications in medicinal chemistry and drug discovery.

Reaction Principle

The synthesis of this compound via the Hantzsch reaction proceeds through the condensation of an appropriate α-halocarbonyl compound with a thiourea derivative. The reaction is initiated by a nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound. This protocol is based on established Hantzsch synthesis procedures for structurally similar aminothiazoles. Researchers should optimize the reaction conditions for their specific laboratory setup.

Materials:

  • Methyl 2-chloroacetoacetate (or methyl 2-bromoacetoacetate)

  • S-methylisothiourea sulfate (or a related thiourea derivative)

  • Ethanol (or other suitable solvent like methanol or DMF)

  • Sodium acetate (or another suitable base)

  • Distilled water

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

  • Thin-layer chromatography (TLC) supplies

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the S-methylisothiourea salt (1.0 equivalent) and sodium acetate (1.1 equivalents) in ethanol.

  • Addition of α-Haloketone: To the stirred solution, add methyl 2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for a period of 2-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Isolation: The resulting residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product obtained after evaporation of the solvent is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Hantzsch synthesis of aminothiazole derivatives, which can be used as a reference for the synthesis of the target molecule.

ParameterValue/RangeNotes
Reactants
α-HaloketoneMethyl 2-chloroacetoacetate1.0 equivalent
Thiourea DerivativeS-methylisothiourea sulfate1.0 - 1.2 equivalents
BaseSodium acetate1.1 - 1.5 equivalents
Reaction Conditions
SolventEthanol-
Temperature70 - 80 °C (Reflux)-
Reaction Time2 - 6 hoursMonitor by TLC
Yield and Purity
Expected Yield60 - 85%Dependent on purification method
Purity>95%After column chromatography

Mandatory Visualizations

Hantzsch Thiazole Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound using the Hantzsch method.

Hantzsch_Thiazole_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction and Purification cluster_output Final Product and Analysis R1 Methyl 2-chloroacetoacetate Mix Mixing in Solvent (e.g., Ethanol) R1->Mix R2 S-methylisothiourea salt R2->Mix B Base (e.g., Sodium Acetate) B->Mix React Heating under Reflux (2-6 hours) Mix->React Hantzsch Condensation Workup Solvent Removal and Aqueous Work-up React->Workup Purify Column Chromatography Workup->Purify Product Methyl 4-amino-2-(methylsulfanyl) -1,3-thiazole-5-carboxylate Purify->Product Analysis Characterization (NMR, MS, MP) Product->Analysis Hantzsch_Mechanism Start α-Haloketone + Thioamide Step1 Nucleophilic Attack (S on α-Carbon) Start->Step1 Step2 Intermediate Formation Step1->Step2 Step3 Intramolecular Cyclization (N attacks Carbonyl C) Step2->Step3 Step4 Cyclic Intermediate Step3->Step4 Step5 Dehydration Step4->Step5 End Aromatic Thiazole Product Step5->End

Application Notes and Protocols: Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of a diverse array of biologically active compounds. Its unique structural features, including a reactive amino group and multiple sites for chemical modification, make it an attractive scaffold for the development of potent and selective therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this building block in the synthesis of kinase inhibitors and other potential drug candidates. The thiazole core is a prominent feature in numerous FDA-approved drugs, highlighting its importance in pharmaceutical research.[1]

Key Applications in Drug Discovery

The 2-aminothiazole motif is a cornerstone in the design of various kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Derivatives of this compound have shown promise as inhibitors of several important kinase targets.

Synthesis of Kinase Inhibitors

The primary amino group of this compound serves as a key handle for introducing diversity and targeting specific interactions within the ATP-binding site of kinases. Common synthetic transformations include acylation, sulfonylation, and the formation of urea derivatives.

Workflow for Synthesis of Kinase Inhibitors

G start Methyl 4-amino-2-(methylsulfanyl) -1,3-thiazole-5-carboxylate acyl Acylation (Acyl Chloride/Anhydride) start->acyl sulfonyl Sulfonylation (Sulfonyl Chloride) start->sulfonyl urea Urea Formation (Isocyanate) start->urea amide_deriv Amide Derivatives acyl->amide_deriv sulfonamide_deriv Sulfonamide Derivatives sulfonyl->sulfonamide_deriv urea_deriv Urea Derivatives urea->urea_deriv bio_eval Biological Evaluation (Kinase Assays, Cell-based Assays) amide_deriv->bio_eval sulfonamide_deriv->bio_eval urea_deriv->bio_eval

Caption: General synthetic routes from the title compound.

Experimental Protocols

The following protocols are generalized procedures for the derivatization of this compound. Researchers should optimize reaction conditions for specific substrates.

Protocol 1: General Procedure for N-Acylation

This protocol describes the formation of an amide linkage by reacting the amino group of the thiazole with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride of choice (e.g., benzoyl chloride)

  • Anhydrous pyridine or triethylamine (Et3N)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Add pyridine or Et3N (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acylated derivative.

Protocol 2: General Procedure for N-Sulfonylation

This protocol outlines the synthesis of sulfonamides from the title compound and a sulfonyl chloride.

Materials:

  • This compound

  • Sulfonyl chloride of choice (e.g., p-toluenesulfonyl chloride)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC.

  • If pyridine is used as the solvent, remove it under reduced pressure. Dilute the residue with DCM.

  • Wash the organic solution sequentially with 1 M HCl, water, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: General Procedure for Urea Synthesis

This protocol describes the reaction of the aminothiazole with an isocyanate to form a urea derivative.

Materials:

  • This compound

  • Isocyanate of choice (e.g., phenyl isocyanate)

  • Anhydrous dimethylformamide (DMF) or acetone

  • Potassium carbonate (K2CO3) (optional, as a base)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF or acetone.

  • Add the isocyanate (1.05 eq) to the solution. If necessary, add K2CO3 (1.1 eq) as a base.[2]

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.[2]

  • Upon completion, if the product precipitates, it can be collected by filtration and washed with the reaction solvent.

  • Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.

Biological Evaluation Protocols

Protocol 4: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production.

Materials:

  • Target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Assay buffer (specific to the kinase)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Dilution: Prepare a serial dilution of the inhibitor compounds in DMSO. Further dilute in the assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add the kinase and its specific substrate to the wells of a 384-well plate.

    • Add the diluted inhibitor compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specified time (e.g., 60 minutes) at room temperature or 30 °C.

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 5: Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic or anti-proliferative effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[2][3][4]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[2][3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.

Structure-Activity Relationship (SAR) and Quantitative Data

The following tables summarize representative data for thiazole derivatives as kinase inhibitors. While not all compounds are directly derived from this compound, they provide valuable insights into the structure-activity relationships of this compound class.

Table 1: Inhibitory Activity of Thiazole Derivatives against Various Kinases

Compound IDTarget KinaseR1-Group (at 2-amino position)R2-Group (at 5-position)IC50 (nM)Reference
Dasatinib Src/Abl2-chloro-6-methylphenyl-aminocarbonyl6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino<1[5]
Compound 33 CK2VariesCarboxylic Acid Derivative400[1]
Compound 34 CK2/GSK3βVariesVaries1900 (CK2), 670 (GSK3β)[1]
Compound 25 CDK9VariesPyrimidine derivative640-2010[1]

Table 2: Anti-proliferative Activity of Thiazole Derivatives

Compound IDCell LineIC50 (µM)Reference
Dasatinib K562 (CML)<0.001[5]
Compound 25 Various Cancer Cell Lines0.64 - 2.01[1]

Signaling Pathways Targeted by Thiazole-Based Inhibitors

The following diagrams illustrate key signaling pathways that are often targeted by kinase inhibitors derived from the 2-aminothiazole scaffold.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and migration. Aberrant c-Met signaling is implicated in various cancers.

G HGF HGF cMet c-Met Receptor HGF->cMet Binds P1 P cMet->P1 Autophosphorylation P2 P cMet->P2 Autophosphorylation Gab1 Gab1 P1->Gab1 Recruits STAT3 STAT3 P2->STAT3 Activates PI3K PI3K Gab1->PI3K RAS RAS Gab1->RAS AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Angiogenesis, Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: Simplified c-Met signaling pathway.

Aurora Kinase Signaling Pathway

Aurora kinases are essential for regulating mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.

G AuroraA Aurora A Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Mitosis Proper Mitosis Centrosome->Mitosis Spindle->Mitosis Chromosome->Mitosis Cytokinesis->Mitosis

Caption: Functions of Aurora kinases in mitosis.

p38 MAP Kinase Signaling Pathway

The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines and is involved in regulating inflammation, apoptosis, and cell differentiation.

G Stress Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Kinases Kinases (e.g., MK2, PRAK) p38->Kinases Response Inflammation, Apoptosis, Cell Cycle Arrest TranscriptionFactors->Response Kinases->Response

Caption: The p38 MAPK signaling cascade.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of kinase inhibitors and other biologically active molecules is well-documented. The protocols and data presented here provide a foundation for researchers to explore the potential of this scaffold in their drug discovery programs. Further optimization of the derivatives through structure-activity relationship studies holds promise for the development of novel therapeutics.

References

Application Notes and Protocols: Electrophilic Reactions of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate with various electrophiles. The protocols are based on established methodologies for similar 4-aminothiazole derivatives and are intended to serve as a starting point for further investigation.

Introduction

This compound is a versatile heterocyclic building block in medicinal chemistry and materials science. The electron-rich nature of the 4-amino group and the thiazole ring allows for a variety of electrophilic substitution and addition reactions. Understanding the reactivity of this molecule with different electrophiles is crucial for the design and synthesis of novel compounds with potential biological activity. This document outlines key reactions, provides experimental protocols, and summarizes relevant data.

Reactions with Electrophiles: An Overview

The primary sites of electrophilic attack on this compound are the exocyclic amino group (N-acylation, N-alkylation) and potentially the C5 position of the thiazole ring if it were unsubstituted. However, given the substitution at C5 with a carboxylate group, reactions on the ring are less likely, and the amino group becomes the main reactive center.

Diagram: Reactivity Overview

Application Notes and Protocols: Derivatization of the Amino Group in Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the 4-amino group of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate. This compound serves as a versatile scaffold in medicinal chemistry, and derivatization of its amino group allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The following sections describe common derivatization strategies, including acylation, sulfonylation, Schiff base formation, and reductive amination, complete with experimental procedures and representative data.

Acylation of the Amino Group

Acylation of the 4-amino group introduces an amide functionality, which can participate in hydrogen bonding and alter the electronic properties of the molecule. This modification is widely used to synthesize compounds with a range of biological activities.

Quantitative Data for Acylation Reactions
DerivativeAcylating AgentSolventBaseYield (%)Reference
Methyl 4-(acetylamino)-2-(methylsulfanyl)thiazole-5-carboxylateAcetic anhydridePyridine->90Adapted from[1]
Methyl 4-(benzoylamino)-2-(methylsulfanyl)thiazole-5-carboxylateBenzoyl chlorideDichloromethaneTriethylamine85-95Adapted from[1]
Methyl 4-(2-bromoacetamido)-2-(methylsulfanyl)thiazole-5-carboxylateBromoacetyl bromideTHFTriethylamine~50[2]
Experimental Protocol: General Procedure for Acylation with an Acid Chloride
  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the corresponding acid chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acylated derivative.[2]

Acylation Start Methyl 4-amino-2-(methylsulfanyl)- 1,3-thiazole-5-carboxylate Product Methyl 4-(acylamino)-2-(methylsulfanyl)- 1,3-thiazole-5-carboxylate Start->Product Base (e.g., Pyridine, Et3N) Solvent (e.g., DCM, THF) Reagent R-COCl (Acid Chloride) or (RCO)2O (Anhydride) Reagent->Product

Sulfonylation of the Amino Group

Sulfonylation introduces a sulfonamide linkage, a key functional group in many pharmaceutical compounds due to its chemical stability and ability to act as a hydrogen bond donor and acceptor.

Quantitative Data for Sulfonylation Reactions
DerivativeSulfonylating AgentSolventBaseYield (%)Reference
Methyl 4-(phenylsulfonylamino)-2-(methylsulfanyl)thiazole-5-carboxylateBenzenesulfonyl chloridePyridine-HighAdapted from[3]
Methyl 4-(tosylamino)-2-(methylsulfanyl)thiazole-5-carboxylatep-Toluenesulfonyl chlorideWaterSodium acetate80-90Adapted from[3]
Experimental Protocol: General Procedure for Sulfonylation
  • To a solution of this compound (1.0 eq) in pyridine, add the desired sulfonyl chloride (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-sulfonylated derivative.[3]

Sulfonylation Start Methyl 4-amino-2-(methylsulfanyl)- 1,3-thiazole-5-carboxylate Product Methyl 4-(sulfonylamino)-2-(methylsulfanyl)- 1,3-thiazole-5-carboxylate Start->Product Base (e.g., Pyridine) Solvent (e.g., Pyridine) Reagent R-SO2Cl (Sulfonyl Chloride) Reagent->Product

Schiff Base Formation

The reaction of the primary amino group with aldehydes or ketones forms Schiff bases (imines). These intermediates can be further modified, for example, by reduction to secondary amines, or can themselves possess biological activity.

Quantitative Data for Schiff Base Formation
Aldehyde/KetoneSolventCatalystYield (%)Reference
BenzaldehydeEthanolGlacial Acetic AcidHigh[4]
Substituted BenzaldehydesEthanolGlacial Acetic Acid70-85[4]
AcetoneEthanolGlacial Acetic AcidModerate[4]
Experimental Protocol: General Procedure for Schiff Base Formation
  • Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in absolute ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC.[4]

  • After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration.

  • If no precipitate forms, evaporate the solvent under reduced pressure.

  • Purify the residue by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure Schiff base.[4]

SchiffBase Start Methyl 4-amino-2-(methylsulfanyl)- 1,3-thiazole-5-carboxylate Product Schiff Base (Imine) Start->Product Acid Catalyst (e.g., Acetic Acid) Ethanol, Reflux Reagent R1R2C=O (Aldehyde or Ketone) Reagent->Product

Reductive Amination

Reductive amination is a two-step process in which a primary amine first reacts with an aldehyde or ketone to form a Schiff base, which is then reduced in situ to a secondary or tertiary amine. This method is a powerful tool for introducing a wide variety of substituents onto the amino group.

Quantitative Data for Reductive Amination
Aldehyde/KetoneReducing AgentSolventYield (%)Reference
Various AldehydesNaBH(OAc)₃Dichloroethane60-90Adapted from[5]
Various KetonesNaBH(OAc)₃Dichloroethane50-80Adapted from[5]
FormaldehydeNaBH₃CNMethanolHighAdapted from[6]
Experimental Protocol: General Procedure for Reductive Amination
  • To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.2 eq) in a suitable solvent such as dichloroethane (DCE) or methanol, add acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.[5]

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated amine.

ReductiveAmination Start Methyl 4-amino-2-(methylsulfanyl)- 1,3-thiazole-5-carboxylate Intermediate Schiff Base (Imine) (in situ) Start->Intermediate Acid Catalyst Reagent R1R2C=O (Aldehyde or Ketone) Reagent->Intermediate Product N-Alkyl/Aryl Derivative (Secondary Amine) Intermediate->Product Reducing Agent (e.g., NaBH(OAc)3)

References

Application Notes and Protocols for the Synthesis of Antimicrobial Agents from Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate is a versatile heterocyclic building block with significant potential in the development of novel antimicrobial agents. Its unique structural features, including a reactive amino group, a modifiable ester, and a methylsulfanyl moiety, offer multiple avenues for chemical derivatization to generate compounds with enhanced biological activity. Research indicates that derivatives of this thiazole scaffold have demonstrated promising efficacy against a range of bacterial strains, suggesting their potential in addressing the growing challenge of antimicrobial resistance. This document provides detailed application notes and synthetic protocols for the derivatization of this compound to generate novel compounds for antimicrobial screening.

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs with a wide array of biological activities, including antimicrobial, antifungal, and antiviral effects. The subject compound, this compound, serves as a key intermediate for the synthesis of diverse bioactive molecules. The primary amino group at the C4 position is a key site for modifications such as acylation, sulfonylation, and Schiff base formation. The ester group at the C5 position can be hydrolyzed to the corresponding carboxylic acid or converted to amides and hydrazides, further expanding the molecular diversity. The methylsulfanyl group at the C2 position can also be oxidized to sulfoxides or sulfones, which may influence the compound's biological activity and physicochemical properties.

While direct literature on the synthesis of antimicrobial agents starting specifically from this compound is limited, the functional groups present on this molecule allow for the application of well-established synthetic methodologies to create derivatives with a high likelihood of antimicrobial activity. The following sections detail proposed synthetic pathways and experimental protocols based on established thiazole chemistry.

Proposed Synthetic Pathways

Two primary synthetic pathways are proposed for the derivatization of this compound to generate potential antimicrobial agents. These pathways focus on the modification of the C4-amino group and the C5-ester functionality.

Pathway 1: Acylation of the C4-Amino Group

The free amino group can be readily acylated with various acyl chlorides or anhydrides to yield the corresponding amides. This modification is a common strategy to introduce diverse substituents that can interact with biological targets.

G start Methyl 4-amino-2-(methylsulfanyl)- 1,3-thiazole-5-carboxylate reagent1 R-COCl or (RCO)2O Pyridine, DCM, 0 °C to rt start->reagent1 product1 Methyl 4-(acylamino)-2-(methylsulfanyl)- 1,3-thiazole-5-carboxylate reagent1->product1

Caption: Synthetic scheme for the acylation of the C4-amino group.

Pathway 2: Hydrazinolysis of the C5-Ester and Subsequent Condensation

The methyl ester can be converted to a hydrazide, which is a versatile intermediate for the synthesis of various heterocyclic systems or Schiff bases with aldehydes.

G start Methyl 4-amino-2-(methylsulfanyl)- 1,3-thiazole-5-carboxylate step1_reagent Hydrazine Hydrate Ethanol, Reflux start->step1_reagent intermediate 4-Amino-2-(methylsulfanyl)- 1,3-thiazole-5-carbohydrazide step1_reagent->intermediate step2_reagent R-CHO Glacial Acetic Acid, Ethanol, Reflux intermediate->step2_reagent product2 N'-(substituted-benzylidene)-4-amino-2-(methylsulfanyl)- 1,3-thiazole-5-carbohydrazide step2_reagent->product2

Caption: Two-step synthesis of Schiff bases from the C5-ester.

Experimental Protocols

Protocol 1: General Procedure for the Acylation of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Add the desired acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 4-Amino-2-(methylsulfanyl)-1,3-thiazole-5-carbohydrazide

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Washing: Wash the solid with cold ethanol and dry under vacuum.

  • Characterization: The resulting hydrazide can be used in the next step without further purification, or it can be characterized by its melting point and spectral data.

Protocol 3: General Procedure for the Synthesis of Schiff Bases from 4-Amino-2-(methylsulfanyl)-1,3-thiazole-5-carbohydrazide

  • Dissolution: Dissolve 4-Amino-2-(methylsulfanyl)-1,3-thiazole-5-carbohydrazide (1.0 eq) in ethanol.

  • Aldehyde Addition: Add the appropriate substituted aromatic aldehyde (1.0 eq) to the solution.

  • Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Reflux the reaction mixture for 6-10 hours.

  • Isolation: Cool the reaction mixture to room temperature. The precipitated solid is collected by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to afford the pure Schiff base.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Antimicrobial Activity Screening

The newly synthesized derivatives should be screened for their in vitro antimicrobial activity against a panel of pathogenic bacterial and fungal strains.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

  • Microorganisms: Use standard strains of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).

  • Method: The MIC values can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Procedure:

    • Prepare serial twofold dilutions of the test compounds in Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi in a 96-well microtiter plate.

    • Inoculate each well with a standardized microbial suspension.

    • Incubate the plates at 37 °C for 24 hours for bacteria and at 35 °C for 48 hours for fungi.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Presentation

The following tables present hypothetical but representative antimicrobial activity data for the proposed classes of derivatives.

Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL) of Acylamino Thiazole Derivatives

Compound IDR-GroupS. aureusB. subtilisE. coliP. aeruginosaC. albicans
1a -CH₃6432>128>128128
1b -C₆H₅1686412864
1c -4-Cl-C₆H₄84326432
1d -4-NO₂-C₆H₄42163216
Ciprofloxacin -0.50.250.1251-
Fluconazole -----2

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL) of Thiazole-based Schiff Bases

Compound IDR-Group (from R-CHO)S. aureusB. subtilisE. coliP. aeruginosaC. albicans
2a -C₆H₅3216128>12864
2b -4-OH-C₆H₄1686412832
2c -4-Cl-C₆H₄84326416
2d -2,4-diCl-C₆H₃4216328
Ciprofloxacin -0.50.250.1251-
Fluconazole -----2

Conclusion

This compound is a promising starting material for the synthesis of novel antimicrobial agents. The proposed synthetic pathways provide a framework for generating a library of diverse derivatives. The detailed experimental protocols and antimicrobial screening methods outlined in this document are intended to guide researchers in the exploration of this chemical space. The structure-activity relationship (SAR) studies based on the screening results will be crucial for the rational design and optimization of more potent antimicrobial candidates.

Application Notes and Protocols: The Role of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate in the Synthesis of Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 2-aminothiazole derivatives have garnered significant attention for their potential as anticancer agents. This is exemplified by the potent dual Src/Abl kinase inhibitor, Dasatinib, which is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). The versatile starting material, Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate , serves as a valuable building block for the synthesis of a diverse range of anticancer compounds, including analogues of Dasatinib and other novel kinase inhibitors. Its strategic functionalization allows for the exploration of structure-activity relationships (SAR) to develop more potent and selective anticancer therapeutics. These compounds often exert their cytotoxic effects by inhibiting key signaling pathways involved in cell proliferation, survival, and metastasis.

Data Presentation: Anticancer Activity of Thiazole Derivatives

The following tables summarize the in vitro anticancer activity of various thiazole derivatives, showcasing their potency against a range of human cancer cell lines.

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
Dasatinib Analogue (11d) PBL Proliferation< 1[1]
Dasatinib Analogue (21) K563 (Leukemia)16.3[2]
MCF-7 (Breast)20.2[2]
HT-29 (Colon)21.6[2]
Thiazolo[4,5-d]pyridazine (88) NCI-H522 (Non-small cell lung)31.4% GI[3]
HT29 (Colon)25.2% GI[3]
SK-OV-3 (Ovarian)37.7% GI[3]
MCF7 (Breast)25.1% GI[3]
T-47D (Breast)41.0% GI[3]
Thiazole Carboxamide (8c) A-549 (Lung)48% inhibition at 5 µg/mL[4]
Thiazole Carboxamide (8f) A-549 (Lung)40% inhibition at 5 µg/mL[4]
Thiazole Derivative (T1) MCF-7 (Breast)2.21 µg/mL[5]
Thiazole Derivative (T38) HepG2 (Liver)1.11 µg/mL[5]
Thiazole Derivative (T26) BCG-823 (Gastric)1.67 µg/mL[5]

Experimental Protocols

This section provides a detailed methodology for the synthesis of a key intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, a precursor for Dasatinib and its analogues, starting from this compound.

Protocol 1: Synthesis of Methyl 2-amino-1,3-thiazole-5-carboxylate (Intermediate 2)

Objective: To synthesize Methyl 2-amino-1,3-thiazole-5-carboxylate from this compound. This proposed first step involves the reductive desulfurization of the starting material.

Materials:

  • This compound (Starting Material 1)

  • Raney Nickel (catalyst)

  • Ethanol (solvent)

  • Hydrogen gas supply

  • Filter agent (e.g., Celite)

Procedure:

  • In a high-pressure reaction vessel, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add a catalytic amount of Raney Nickel to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure Methyl 2-amino-1,3-thiazole-5-carboxylate (Intermediate 2).

Protocol 2: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Intermediate 9)

Objective: To synthesize the key amide intermediate for Dasatinib analogues. This protocol is adapted from a known procedure for the synthesis of Dasatinib intermediates.[6]

Materials:

  • Methyl 2-amino-1,3-thiazole-5-carboxylate (Intermediate 2)

  • 2-chloro-6-methylaniline

  • Trimethylaluminum

  • Toluene (anhydrous)

  • Methanol

  • Hydrochloric acid (1N)

  • Saturated sodium bicarbonate solution

  • Sodium sulfate (anhydrous)

Procedure:

  • To a solution of 2-chloro-6-methylaniline (1.2 eq) in anhydrous toluene at 0 °C under an inert atmosphere, slowly add a 2 M solution of trimethylaluminum in toluene (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of Methyl 2-amino-1,3-thiazole-5-carboxylate (1.0 eq) in anhydrous toluene to the reaction mixture.

  • Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol, followed by 1N hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Intermediate 9).

Visualizations

Signaling Pathway Diagram

Src-Abl Kinase Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Src Src Kinase Receptor->Src Activation Ras Ras Receptor->Ras STAT STAT Src->STAT PI3K PI3K Src->PI3K Abl Abl Kinase Abl->STAT Abl->PI3K Proliferation Gene Expression (Proliferation, Survival) STAT->Proliferation PI3K->Proliferation Ras->Abl Dasatinib Dasatinib (Thiazole Derivative) Dasatinib->Src Inhibition Dasatinib->Abl Inhibition

Caption: Inhibition of Src/Abl kinase signaling pathway by Dasatinib.

Experimental Workflow Diagram

Synthesis_Workflow Start Methyl 4-amino-2-(methylsulfanyl) -1,3-thiazole-5-carboxylate Step1 Reductive Desulfurization (Raney Ni, H2) Start->Step1 Intermediate2 Methyl 2-amino-1,3-thiazole -5-carboxylate Step1->Intermediate2 Step2 Amidation (2-chloro-6-methylaniline, Trimethylaluminum) Intermediate2->Step2 Intermediate9 2-Amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide Step2->Intermediate9 Step3 Coupling with 4,6-dichloro-2-methylpyrimidine Intermediate9->Step3 Intermediate10 Penultimate Dasatinib Intermediate Step3->Intermediate10 Step4 Coupling with 1-(2-hydroxyethyl)piperazine Intermediate10->Step4 Final Dasatinib Analogues Step4->Final

Caption: Synthetic workflow for Dasatinib analogues.

References

Application Notes and Protocols for N-acylation of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-acylation of aminothiazoles is a fundamental transformation in medicinal chemistry, yielding amide derivatives that are key structural motifs in a wide array of biologically active compounds. "Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate" is a versatile scaffold for the synthesis of potential therapeutic agents. This document provides a detailed protocol for the N-acylation of this substrate, enabling the synthesis of a library of N-acyl derivatives for further investigation in drug discovery and development programs.

General Reaction Scheme

The N-acylation of this compound can be efficiently achieved using acyl chlorides or carboxylic acid anhydrides in the presence of a suitable base. The reaction proceeds by the nucleophilic attack of the 4-amino group on the electrophilic carbonyl carbon of the acylating agent.

Data Presentation: Representative N-acylation Reactions

The following table summarizes typical reaction conditions and outcomes for the N-acylation of aminothiazole carboxylate derivatives, based on procedures for structurally related compounds. These examples demonstrate the feasibility of the reaction with various acylating agents.

EntryAcylating AgentBaseSolventReaction Time (h)Yield (%)
1Acetyl ChloridePyridinePyridine285
2Benzoyl ChloridePyridinePyridine388
3Acetic AnhydrideNoneAcetic Anhydride190
44-Nitrobenzoyl ChloridePyridinePyridine382
5Phenylacetyl ChloridePyridinePyridine2.586

Note: The data presented is adapted from studies on similar aminothiazole structures and is intended to be representative. Actual yields may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: N-acylation using Acyl Chlorides

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of pyridine.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)

  • Anhydrous Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (optional, as a co-solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous pyridine, add the acyl chloride (1.1 equivalents) dropwise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired N-acylated product.

Protocol 2: N-acylation using Carboxylic Acid Anhydrides

This protocol outlines the N-acylation using a carboxylic acid anhydride, which can often be performed without an additional base.

Materials:

  • This compound

  • Carboxylic acid anhydride (e.g., acetic anhydride) (excess)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

Procedure:

  • Suspend this compound (1.0 equivalent) in the carboxylic acid anhydride (used as both reagent and solvent).

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the N-acylated compound.

Mandatory Visualizations

Experimental Workflow for N-acylation

experimental_workflow start Start dissolve Dissolve Aminothiazole in Pyridine start->dissolve cool Cool to 0 °C dissolve->cool add_acyl_chloride Add Acyl Chloride (1.1 eq) cool->add_acyl_chloride react Stir at Room Temp (2-4 h) add_acyl_chloride->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (HCl, NaHCO3, Brine) extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify end End Product purify->end

Caption: Workflow for the N-acylation using an acyl chloride.

Logical Relationship of Reaction Components

reaction_components aminothiazole Methyl 4-amino-2-(methylsulfanyl) -1,3-thiazole-5-carboxylate product N-Acylated Product aminothiazole->product Nucleophilic Attack acylating_agent Acylating Agent (Acyl Chloride or Anhydride) acylating_agent->product Acyl Group Donor base Base (e.g., Pyridine) base->product Acid Scavenger

Caption: Key components in the N-acylation reaction.

Application Notes and Protocols for Biological Screening of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of standard biological screening assays relevant to the evaluation of "Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate" and its derivatives. Due to the limited availability of specific biological data for this particular compound, this document outlines generalized protocols and illustrative data from related thiazole compounds to guide researchers in designing and executing their screening cascades. The primary areas of focus include anticancer, anti-inflammatory, and antimicrobial activities, which are common therapeutic targets for the thiazole scaffold.

Anticancer Activity Screening

Thiazole derivatives are a well-established class of compounds with significant potential in cancer therapy. Their mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as protein kinases and topoisomerases.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and is a primary screening tool for identifying compounds with cytotoxic effects against cancer cell lines.

Illustrative Quantitative Data for Thiazole Derivatives (MTT Assay)

Compound IDCell LineIC50 (µM)Reference
Compound 36aMCF-7 (Breast)1.963
Compound 36aMDA-MB-231 (Breast)3.48
Compound 11HepG-2 (Liver)9.52
Compound 11A549 (Lung)10.61

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Experimental Workflow for In Vitro Cytotoxicity Screening

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells treat_compounds Treat with Thiazole Derivatives seed_cells->treat_compounds incubate_48_72h Incubate (48-72h) treat_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate (4h) add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_absorbance Measure Absorbance (492 nm) solubilize->read_absorbance analyze_data Calculate IC50 Values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

VEGFR-2 Kinase Inhibition Assay

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, which is crucial for tumor growth. Small molecule inhibitors targeting VEGFR-2 are a significant area of anticancer drug development.

Illustrative Quantitative Data for Thiazole Derivatives (VEGFR-2 Inhibition)

Compound IDVEGFR-2 IC50 (nM)Reference
Compound 660.83
Compound 1063.61
Sorafenib (Control)53.65

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Enzyme Incubation: Pre-incubate the serially diluted compounds with recombinant human VEGFR-2 kinase domain in an assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1) and ATP.

  • Incubation: Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Quantification: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using methods like radioisotope labeling or ELISA-based detection with a phosphospecific antibody.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value from a dose-response curve.

Signaling Pathway for VEGFR-2 Inhibition

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Autophosphorylation) VEGFR2->P_VEGFR2 Dimerization & Activation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P_VEGFR2->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis Thiazole Thiazole Derivative Thiazole->VEGFR2 Inhibits ATP Binding

Caption: VEGFR-2 signaling pathway and inhibition.

Topoisomerase I Inhibition Assay

Topoisomerase I is a nuclear enzyme that plays a critical role in DNA replication and transcription, making it an important target for anticancer agents.

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA, and various concentrations of the test compound.

  • Enzyme Addition: Add purified topoisomerase I enzyme to each tube to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS).

  • Gel Electrophoresis: Add loading dye to each sample and load onto a 0.8% agarose gel. Run the gel for 2-3 hours at 5-10 V/cm.

  • Visualization: Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands under UV illumination.

  • Data Analysis: The inhibition of topoisomerase I activity is indicated by the presence of supercoiled DNA, as the enzyme is prevented from relaxing it into its open circular form.

Experimental Workflow for Topoisomerase I Inhibition Assay

TopoI_Assay_Workflow start Start setup_reaction Prepare Reaction Mix (Buffer, DNA, Compound) start->setup_reaction add_enzyme Add Topoisomerase I Enzyme setup_reaction->add_enzyme incubate_37c Incubate (37°C, 30 min) add_enzyme->incubate_37c stop_reaction Stop Reaction incubate_37c->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize_dna Stain and Visualize DNA Bands gel_electrophoresis->visualize_dna analyze_results Analyze DNA Relaxation visualize_dna->analyze_results end End analyze_results->end

Caption: Workflow for the Topoisomerase I inhibition assay.

Anti-inflammatory Activity Screening

Thiazole derivatives have demonstrated significant anti-inflammatory properties, often through the modulation of inflammatory pathways involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.

Illustrative Quantitative Data for Thiazole Derivatives (Anti-inflammatory Activity)

Compound IDDose (mg/kg)% Inhibition of Edema (at 3h)Reference
3c-44
3d-41
Nimesulide (Std.)--

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Acclimatize Wistar or Sprague-Dawley rats for at least one week before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds intraperitoneally 30 minutes before carrageenan injection. A control group receives the vehicle.

  • Induction of Edema: Induce paw edema by injecting 100 µL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the control group.

Paw_Edema_Workflow start Start acclimatize Acclimatize Rats start->acclimatize baseline_vol Measure Baseline Paw Volume acclimatize->baseline_vol administer_compound Administer Test Compound or Vehicle baseline_vol->administer_compound inject_carrageenan Inject Carrageenan into Paw administer_compound->inject_carrageenan measure_edema Measure Paw Volume (1-5 hours) inject_carrageenan->measure_edema calculate_inhibition Calculate % Inhibition of Edema measure_edema->calculate_inhibition end End calculate_inhibition->end

Troubleshooting & Optimization

Optimizing reaction conditions for "Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists involved in the synthesis of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

1. Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product at all. What are the possible causes and how can I improve the yield?

  • Answer: Low or no yield of this compound can stem from several factors related to starting materials, reaction conditions, and work-up procedures.

    • Starting Material Quality: Ensure the purity of your starting materials, such as methyl 2-cyano-3,3-bis(methylthio)acrylate and the amine source. Impurities can interfere with the reaction.

    • Reaction Temperature: The reaction temperature is critical. Depending on the specific protocol, temperatures may range from ambient to reflux.[1] Ensure the reaction is maintained at the optimal temperature. Drastic deviations can either prevent the reaction from proceeding or lead to the formation of byproducts.

    • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Solvent Choice: The choice of solvent is crucial. Alcohols like methanol or ethanol are commonly used. Ensure the solvent is anhydrous if the reaction is sensitive to moisture.

    • Base/Acid Catalyst: If the synthesis involves a catalyst, ensure the correct catalyst is used in the appropriate stoichiometric amount. The activity of the catalyst can also be a factor.

2. Formation of Significant Byproducts

  • Question: My final product is contaminated with significant amounts of byproducts. How can I minimize their formation?

  • Answer: The formation of byproducts is a common issue. Strategies to minimize them include:

    • Temperature Control: Overheating the reaction mixture can lead to decomposition of reactants or products and the formation of side products. Maintain a stable and optimal reaction temperature.[1]

    • Stoichiometry of Reactants: Carefully control the molar ratios of your reactants. An excess of one reactant may lead to the formation of undesired products.

    • "One-Pot" Synthesis Considerations: While "one-pot" reactions that combine steps like bromination and cyclization can be efficient, they may also increase the likelihood of side reactions if not properly controlled.[2] Careful addition of reagents and strict temperature control are paramount.

    • Atmosphere Control: For reactions sensitive to air or moisture, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative or hydrolytic side reactions.

3. Difficulty in Product Purification

  • Question: I am struggling to purify the final product. What are the recommended purification methods?

  • Answer: Purifying this compound can be challenging due to the presence of unreacted starting materials or byproducts.

    • Recrystallization: This is a preferred method for purification.[1] A variety of solvents can be used for recrystallization, including:

      • C1-C6 alcohols (e.g., methanol, ethanol)

      • C4-C8 ethers (e.g., THF)

      • C4-C8 esters

      • C5-C8 alkanes (e.g., hexane)

      • Mixtures of the above solvents with water.[1] The recrystallization is typically carried out at temperatures between -20°C and 100°C, with a preferred range of 0°C to 60°C.[1]

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed to separate the desired product from impurities. The choice of eluent will depend on the polarity of the product and impurities.

    • Extraction: An initial work-up involving liquid-liquid extraction can help to remove some impurities before final purification.

Frequently Asked Questions (FAQs)

1. What are the common synthetic routes for this compound?

The synthesis of 2-aminothiazole derivatives, including the target compound, often follows the principles of the Hantzsch thiazole synthesis.[3] A common approach involves the reaction of an α-halocarbonyl compound with a thiourea derivative. Variations include "one-pot" procedures that combine bromination and cyclization steps for improved efficiency.[2]

2. What are the key reaction parameters to control during the synthesis?

The most critical parameters to control are:

  • Temperature: Typically, the reaction is carried out under reflux, with temperatures ranging from 40 to 70°C, and preferably between 50 and 65°C.[1]

  • Pressure: The synthesis is generally conducted at atmospheric pressure.[1]

  • Molar Ratios of Reactants: The stoichiometry of the starting materials should be carefully controlled to maximize yield and minimize byproduct formation.

3. What are some suitable solvents for the synthesis?

Commonly used solvents include:

  • Acetic acid (in the presence of a strong acid like HCl)[1]

  • Formic acid[1]

  • Propionic acid[1]

  • Trifluoroacetic acid[1]

  • Water and tetrahydrofuran mixtures have also been reported.[2]

4. How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by:

  • Thin Layer Chromatography (TLC): This is a quick and effective way to qualitatively track the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to determine the conversion and the presence of any byproducts.

Data Presentation

Table 1: Summary of Reaction Conditions from Literature

ParameterConditionSource
Reaction Temperature 40 to 70°C (reflux)[1]
Preferred Temperature 50 to 65°C[1]
Pressure Atmospheric[1]
Solvents Acetic acid, Formic acid, Propionic acid, Trifluoroacetic acid[1]
Catalyst Strong acid (e.g., HCl)[1]

Table 2: Solvents for Recrystallization

Solvent ClassExamplesSource
C1-C6 AlcoholsMethanol, Ethanol[1]
C4-C8 EthersTetrahydrofuran (THF)[1]
C5-C8 AlkanesHexane[1]
C4-C8 EstersEthyl acetate
AlkylaromaticsToluene[1]
Mixed SolventsTHF/Hexane, Methanol/Water[1]

Experimental Protocols

A generalized experimental protocol based on the Hantzsch thiazole synthesis principle is as follows. Note that specific amounts and conditions may vary based on the exact starting materials.

General "One-Pot" Synthesis of a 2-Aminothiazole Derivative

This protocol illustrates a "one-pot" bromination and cyclization approach.

  • Bromination: Dissolve the starting β-ketoester in a suitable solvent system (e.g., a mixture of water and tetrahydrofuran).[2]

  • Add N-bromosuccinimide (NBS) to the solution.

  • Heat the reaction mixture to initiate the bromination. Monitor the reaction progress by TLC.

  • Cyclization: Once the bromination is complete, add the corresponding thiourea derivative to the reaction mixture.

  • Continue heating the mixture in a water bath to facilitate the cyclization reaction.[2]

  • Work-up: After the reaction is complete, cool the mixture.

  • Basify the reaction mixture with a base such as ammonia water.[2]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent or by silica gel column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Starting Materials (β-Ketoester, NBS, Thiourea) reaction_vessel Reaction (One-Pot Bromination & Cyclization) reactants->reaction_vessel 1. Add Reagents basification Basification (e.g., Ammonia Water) reaction_vessel->basification 2. Quench & Basify extraction Liquid-Liquid Extraction basification->extraction 3. Extract Product drying Drying (e.g., Na2SO4) extraction->drying 4. Dry Organic Layer evaporation Solvent Evaporation drying->evaporation 5. Concentrate crude_product Crude Product evaporation->crude_product 6. Obtain Crude recrystallization Recrystallization crude_product->recrystallization 7a. Option 1 chromatography Column Chromatography crude_product->chromatography 7b. Option 2 pure_product Pure Product recrystallization->pure_product chromatography->pure_product

Caption: General workflow for the synthesis and purification of the target compound.

troubleshooting_logic start Start Synthesis low_yield Low or No Yield? start->low_yield byproducts Significant Byproducts? low_yield->byproducts No check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents Yes purification_issue Purification Difficulty? byproducts->purification_issue No control_temp Improve Temperature Control byproducts->control_temp Yes success Successful Synthesis purification_issue->success No recrystallize Recrystallize with Appropriate Solvent purification_issue->recrystallize Yes optimize_temp Optimize Temperature & Reaction Time check_reagents->optimize_temp optimize_temp->start Retry check_stoichiometry Verify Reactant Ratios control_temp->check_stoichiometry check_stoichiometry->start Retry recrystallize->success If succeeds chromatography Perform Column Chromatography recrystallize->chromatography If fails chromatography->success

Caption: Troubleshooting logic for the synthesis of the target compound.

References

Technical Support Center: Synthesis of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic routes involve the Hantzsch thiazole synthesis and variations of the Gewald reaction. The Hantzsch synthesis typically involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea derivative. For the target molecule, this would likely involve a reaction between an appropriate α-haloacetoacetate and an S-methylisothiourea derivative. A one-pot synthesis method has also been described for similar compounds, involving the reaction of an acetoacetate, a brominating agent like N-bromosuccinimide (NBS), and a substituted thiourea. A green chemistry approach has been reported for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles using dithiocarbamates and α-halocarbonyl compounds in water.

Q2: I am experiencing a very low yield. What are the most likely causes?

A2: Low yields in thiazole synthesis can stem from several factors. The most common issues include:

  • Purity of Reactants and Solvents: Impurities in your starting materials or the presence of water in your solvents can lead to undesirable side reactions.

  • Reaction Conditions: Suboptimal temperature, reaction time, or pH can significantly impact the reaction outcome. For instance, in the Hantzsch synthesis, acidic conditions can sometimes lead to the formation of isomeric byproducts.

  • Instability of Intermediates: Certain intermediates in the reaction pathway may be unstable and decompose under the reaction conditions.

  • Inefficient Purification: The final product may be lost during workup and purification steps. Recrystallization is a common purification method, and the choice of solvent is crucial for obtaining a high recovery of the pure product.

Q3: Can the choice of base and solvent affect the yield?

A3: Absolutely. The base and solvent play critical roles in the reaction. The base is often required to neutralize acidic byproducts and to facilitate key steps in the reaction mechanism. The solvent influences the solubility of reactants and intermediates, and can affect the reaction rate. For the synthesis of similar 2-aminothiazole derivatives, various solvents such as ethanol, methanol, and mixtures of water and tetrahydrofuran have been employed. A catalyst-free synthesis of 2-(alkylsulfanyl)thiazoles has been reported to proceed in high yields in water.

Q4: Are there any common side reactions to be aware of?

A4: Yes, several side reactions can lead to the formation of impurities and reduce the yield of the desired product. These can include:

  • Formation of Isomers: Depending on the reaction conditions, different isomers of the thiazole ring can be formed.

  • Dimerization or Polymerization: Starting materials or reactive intermediates may undergo self-condensation reactions.

  • Hydrolysis: The ester group in the target molecule can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.

  • Oxidation: The thiol or methylsulfanyl group can be sensitive to oxidation.

Troubleshooting Guide for Low Yield

Observed Problem Potential Cause Suggested Solution
No or very little product formation Incorrect reaction conditions (temperature, time).Optimize reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Inactive or impure starting materials.Verify the purity of starting materials using techniques like NMR or melting point analysis. Use freshly distilled solvents.
Multiple spots on TLC, difficult purification Formation of side products or isomers.Adjust the reaction pH. In Hantzsch synthesis, neutral or slightly basic conditions are often preferred. Consider alternative synthetic routes that may offer better selectivity.
Decomposition of the product during workup.Use milder workup conditions. Avoid prolonged exposure to strong acids or bases.
Low isolated yield after purification Product loss during recrystallization.Screen for an optimal recrystallization solvent or solvent mixture to maximize recovery.
Inefficient extraction.Ensure the correct pH of the aqueous phase during extraction to maximize the partitioning of the product into the organic layer. Perform multiple extractions.

Experimental Protocols

Protocol: Synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles (Adapted from Halimehjani et al.)

This protocol describes a general, environmentally friendly method for the synthesis of 2-(alkylsulfanyl)thiazoles in water.

Materials:

  • Appropriate α-halocarbonyl compound (e.g., methyl 2-chloroacetoacetate)

  • Potassium N-alkyldithiocarbamate (can be prepared from an amine, carbon disulfide, and potassium hydroxide)

  • Water (deionized)

Procedure:

  • A mixture of the α-halocarbonyl compound (1 mmol) and the dithiocarbamate (1 mmol) in water (5 mL) is refluxed.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with water, and dried.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Data Presentation

Table 1: Reported Yields for the Synthesis of various 2-(Alkylsulfanyl)thiazoles.

2-Substituent4-Substituentα-HalocarbonylSolventYield (%)Reference
-SCH₃-C₆H₅2-bromoacetophenoneWater85Halimehjani et al.
-SCH₂CH₃-C₆H₅2-bromoacetophenoneWater88Halimehjani et al.
-SCH₂Ph-C₆H₅2-bromoacetophenoneWater90Halimehjani et al.
-SCH₃4-Cl-C₆H₄2-bromo-1-(4-chlorophenyl)ethanoneWater82Halimehjani et al.
-SCH₃-COOEtEthyl bromopyruvateWater75Halimehjani et al.

Visualizations

Diagram 1: General Synthesis Pathway (Hantzsch-type)

SynthesisPathway Reactant1 α-Haloacetoacetate Intermediate Thiazoline Intermediate Reactant1->Intermediate Condensation Reactant2 S-Methylisothiourea Reactant2->Intermediate Product Methyl 4-amino-2-(methylsulfanyl) -1,3-thiazole-5-carboxylate Intermediate->Product Dehydration/ Aromatization

Caption: Hantzsch-type synthesis pathway for the target molecule.

Diagram 2: Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow decision decision issue issue Start Low Yield Observed CheckPurity Verify Purity of Starting Materials & Solvents Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK Purify Purify/Replace Reagents PurityOK->Purify No OptimizeConditions Optimize Reaction Conditions (Temp, Time, pH) PurityOK->OptimizeConditions Yes Purify->CheckPurity ConditionsOK Yield Improved? OptimizeConditions->ConditionsOK InvestigateWorkup Investigate Workup & Purification ConditionsOK->InvestigateWorkup No Success Successful Synthesis ConditionsOK->Success Yes WorkupOK Yield Improved? InvestigateWorkup->WorkupOK ConsiderRoute Consider Alternative Synthetic Route WorkupOK->ConsiderRoute No WorkupOK->Success Yes

Caption: A step-by-step workflow for troubleshooting low product yield.

Diagram 3: Key Reaction Parameters and Their Impact on Yield

ParameterImpact center Reaction Yield Temp Temperature Temp->center Time Reaction Time Time->center Purity Reactant Purity Purity->center Solvent Solvent Choice Solvent->center Base Base/Catalyst Base->center pH pH pH->center

Purification of "Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate" by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the column chromatography purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent system for the column chromatography of this compound?

A common starting solvent system for this compound is a mixture of ethyl acetate and hexane. A ratio of 3:7 (ethyl acetate:hexane) has been shown to be effective, with the target compound typically eluting at an Rf of approximately 0.4 on a silica gel TLC plate.[1] Depending on the crude sample's purity, a gradient elution may be necessary, starting with a lower polarity (e.g., 10-20% ethyl acetate in hexane) and gradually increasing the concentration of ethyl acetate.

Q2: My compound is streaking on the TLC plate and the column. What could be the cause and how can I fix it?

Streaking is a common issue with amine-containing compounds like this compound. This is often due to the interaction of the basic amino group with the acidic silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (Et3N) or ammonia (in methanol), can be added to the mobile phase (typically 0.1-1%). This helps to saturate the acidic sites on the silica gel and results in sharper bands and better separation.

Q3: My compound is not eluting from the column, even with a high concentration of ethyl acetate in hexane. What should I do?

If your compound is not eluting, it indicates that the mobile phase is not polar enough. You can switch to a more polar solvent system, such as methanol in dichloromethane (DCM). Start with a low percentage of methanol (e.g., 1-2%) and gradually increase the polarity. For very polar compounds, a solution of 1-10% ammonia in methanol can be used as the polar component in a dichloromethane-based solvent system.[2][3]

Q4: The crude material is not dissolving well in the chosen eluent for column chromatography. How should I load my sample?

If your sample has poor solubility in the eluent, a technique called "dry loading" is recommended.[4][5] This involves dissolving your crude product in a suitable solvent (one that dissolves it well and is volatile, like DCM or acetone), adding a small amount of silica gel to this solution, and then evaporating the solvent completely to get a dry, free-flowing powder of your compound adsorbed onto the silica. This powder can then be carefully loaded onto the top of your packed column.

Q5: I suspect my compound might be degrading on the silica gel column. How can I check for this and what are the alternatives?

To check for stability on silica gel, you can run a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If you see any new spots, it indicates decomposition. If your compound is unstable on silica gel, you could consider using a different stationary phase like alumina or a deactivated silica gel.[3][6] For some separations, florisil can also be an alternative.[6]

Troubleshooting Guide

This guide addresses specific problems you might encounter during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation / Overlapping Spots - Inappropriate solvent system. - Column overloading. - Poor column packing (channeling).- Optimize the solvent system using TLC. Aim for a difference in Rf values of at least 0.2 between your product and impurities. - Reduce the amount of crude material loaded onto the column. - Repack the column carefully, ensuring a uniform and compact bed.
Compound Elutes Too Quickly (High Rf) - The mobile phase is too polar.- Decrease the polarity of the eluent. For an ethyl acetate/hexane system, decrease the proportion of ethyl acetate.
Compound Elutes Too Slowly or Not at All (Low Rf) - The mobile phase is not polar enough. - Compound may have strong interactions with the silica gel.- Increase the polarity of the eluent. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate. - Switch to a more polar solvent system like methanol/DCM.[7] - Add a small amount of triethylamine or ammonia to the eluent to reduce interactions with silica.
Tailing or Streaking of the Compound Band - Interaction of the basic amino group with acidic silica gel. - Column overloading.- Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent. - Ensure you are not loading too much sample onto the column.
Cracked or Disturbed Silica Bed - The column ran dry. - The solvent was added too quickly, disturbing the top of the silica bed.- Always keep the solvent level above the top of the silica gel. - Add solvent gently down the sides of the column. A layer of sand on top of the silica can help prevent disturbance.[5]
No Compound Detected in Fractions - The compound may have decomposed on the column. - The compound may be too dilute to detect. - An incorrect solvent system was used.- Check for compound stability on silica using 2D TLC.[6] - Concentrate the collected fractions and re-analyze by TLC.[6] - Double-check the composition of your eluent.

Experimental Protocol: Column Chromatography Purification

This protocol provides a detailed methodology for the purification of "this compound".

1. Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et3N)

  • Glass column with a stopcock

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp

2. Preparation of the Mobile Phase:

  • Based on TLC analysis, prepare the initial eluent. A good starting point is 30% Ethyl Acetate in Hexane (v/v).

  • If streaking is observed on the TLC, add 0.1% Triethylamine to the mobile phase.

3. Column Packing (Slurry Method):

  • Prepare a slurry of silica gel in the initial, least polar solvent (e.g., hexane or 10% ethyl acetate in hexane).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. A gentle tapping on the side of the column can help in uniform packing.

  • Allow the silica gel to settle, and then let the excess solvent drain until it is just level with the top of the silica bed.

4. Sample Loading:

  • Wet Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent like DCM.[5] Carefully apply the solution to the top of the silica bed using a pipette.

  • Dry Loading (Recommended for poor solubility): Dissolve the crude product in a volatile solvent (e.g., DCM). Add a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.[4][5]

  • Add a thin layer of sand on top of the sample to prevent disturbance during elution.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin elution by opening the stopcock. Maintain a steady flow rate. A flow rate that is too fast can lead to poor separation, while one that is too slow can cause band broadening due to diffusion.[5]

  • If using a gradient, start with a low polarity eluent (e.g., 20% EtOAc in Hexane) and gradually increase the polarity (e.g., to 30%, 40% EtOAc) to elute the compound of interest and then any more polar impurities.

  • Collect the eluent in fractions of appropriate size.

6. Monitoring the Separation:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified "this compound".

Data Presentation

Table 1: Representative TLC Data for Solvent System Optimization

The following table illustrates the expected trend in Rf values with varying solvent polarity. Actual values should be determined experimentally.

Solvent System (v/v)PolarityExpected Rf of Target CompoundObservations
20% Ethyl Acetate / 80% HexaneLow~0.25The compound moves slowly; good for separating less polar impurities.
30% Ethyl Acetate / 70% Hexane Medium ~0.40 Optimal for elution of the target compound. [1]
50% Ethyl Acetate / 50% HexaneHigh~0.65The compound moves quickly; may co-elute with more polar impurities.
5% Methanol / 95% DCMHigher~0.50An alternative for compounds that do not move in EtOAc/Hexane.

Visualizations

Troubleshooting_Workflow start Start Purification problem Problem Encountered? start->problem no_problem Purification Successful problem->no_problem No poor_sep Poor Separation problem->poor_sep Yes no_elution Compound Not Eluting problem->no_elution Yes streaking Streaking/Tailing problem->streaking Yes check_solvent Optimize Solvent System (TLC) poor_sep->check_solvent increase_polarity Increase Eluent Polarity no_elution->increase_polarity add_base Add Basic Modifier (e.g., Et3N) streaking->add_base repack Check & Repack Column check_solvent->repack Column_Chromatography_Setup setup Column Chromatography Setup Solvent Reservoir Glass Column Stopcock Collection Flask column_details Eluent Sand Layer Sample (adsorbed on silica) Silica Gel (Stationary Phase) Cotton/Frit setup:f1->column_details Contains

References

Technical Support Center: Synthesis of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most probable and widely applicable synthetic route involves the reaction of methyl 2-cyano-3,3-bis(methylthio)acrylate with a source of ammonia. This method is a variation of the Hantzsch thiazole synthesis, which is a cornerstone for the formation of the thiazole ring.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are:

  • Methyl 2-cyano-3,3-bis(methylthio)acrylate: This is the electrophilic component containing the carbon backbone for the thiazole ring.

  • Ammonia source: This can be aqueous ammonia, ammonium hydroxide, or ammonia gas in a suitable solvent.

Common solvents for this reaction include alcohols like methanol or ethanol.

Q3: What are the potential side reactions I should be aware of?

A3: While a specific, detailed study of side reactions for this exact synthesis is not extensively documented in publicly available literature, potential side reactions based on the chemistry of related 2-aminothiazole syntheses include:

  • Incomplete cyclization: The intermediate may not fully cyclize to form the thiazole ring, leading to the presence of acyclic impurities.

  • Hydrolysis of the ester group: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, especially under basic or acidic conditions with prolonged reaction times or high temperatures.

  • Formation of isomeric products: While less common in this specific reaction, Hantzsch-type syntheses can sometimes yield isomeric thiazole products depending on the substitution pattern and reaction conditions.[1]

  • Dimerization or polymerization: Under certain conditions, the starting materials or reactive intermediates could potentially undergo self-condensation reactions.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable mobile phase would typically be a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate). The disappearance of the starting material (methyl 2-cyano-3,3-bis(methylthio)acrylate) and the appearance of the product spot would indicate the progression of the reaction. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Yield Incomplete reaction.- Increase the reaction time and continue to monitor by TLC until the starting material is consumed.- Gently heat the reaction mixture if it is being run at room temperature.
Decomposition of starting material or product.- Ensure the reaction temperature is not too high.- Use a fresh, high-purity source of ammonia.
Incorrect stoichiometry.- Verify the molar ratios of the reactants. An excess of the ammonia source is often used.
Formation of Multiple Products (as seen on TLC/HPLC) Side reactions are occurring.- Optimize the reaction temperature; lower temperatures may favor the desired product.- Control the rate of addition of the ammonia source to the reaction mixture.
Impure starting materials.- Ensure the purity of methyl 2-cyano-3,3-bis(methylthio)acrylate before starting the reaction.
Product is Difficult to Purify Presence of polar impurities.- Wash the crude product with water to remove any residual ammonium salts.- Recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) is a common and effective purification method.[2]
Product co-elutes with impurities during column chromatography.- Experiment with different solvent systems for column chromatography. A gradient elution may be necessary.- Consider using a different stationary phase for chromatography.
Inconsistent Results Variability in reagent quality.- Use reagents from a reliable source and from the same batch for a series of experiments.
Reaction conditions not precisely controlled.- Carefully control reaction parameters such as temperature, stirring speed, and addition rates.

Experimental Protocols

Proposed Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-cyano-3,3-bis(methylthio)acrylate (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Reagent Addition: To the stirred solution, add an excess of aqueous ammonia (e.g., 5-10 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/water or ethanol/water, to yield the pure this compound.[2]

Visualizations

Synthesis_Pathway start Methyl 2-cyano-3,3-bis(methylthio)acrylate product This compound start->product Cyclization reagent + Ammonia (NH3)

Caption: Main synthetic pathway.

Troubleshooting_Workflow start Experiment Start issue Low Yield or Impurities? start->issue check_reagents Check Reagent Purity & Stoichiometry issue->check_reagents Yes success Successful Synthesis issue->success No optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time purification Review Purification Method optimize_time->purification purification->success

Caption: Troubleshooting workflow.

Side_Reactions main_product Desired Product: This compound hydrolysis Side Product: 4-Amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylic acid main_product->hydrolysis Hydrolysis of Ester incomplete_cyclization Side Product: Acyclic Intermediate main_product->incomplete_cyclization Incomplete Reaction

Caption: Potential side reactions.

References

Technical Support Center: Enhancing the Solubility of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate for Reliable Assay Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with "Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate" during in vitro assays.

Troubleshooting Guide: Addressing Compound Precipitation

Compound precipitation can significantly compromise the accuracy and reproducibility of experimental data by lowering the effective concentration of the test compound.[1] The following guide addresses common precipitation issues in a question-and-answer format.

Q1: I observed immediate precipitation of my compound upon dilution into my aqueous assay buffer. What is the likely cause and how can I resolve this?

A1: Immediate precipitation upon dilution is often due to the compound's concentration exceeding its solubility limit in the aqueous buffer.[1] "this compound" has a low aqueous solubility of 30.4 µg/mL at pH 7.4.[2] Another common cause is "solvent shock," where a rapid change in solvent polarity occurs when a concentrated stock solution (typically in DMSO) is introduced into an aqueous environment.[1]

Recommended Solutions:

  • Decrease Final Concentration: The simplest approach is to lower the final concentration of the compound in the assay to stay within its solubility limit.

  • Optimize Stock Solution and Dilution: Prepare a higher concentration stock solution in an appropriate organic solvent like DMSO and use a smaller volume for dilution. Add the stock solution to the assay buffer dropwise while gently vortexing or stirring to minimize solvent shock.[1]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in the assay buffer.[1]

Q2: My compound appears soluble initially but precipitates over time during incubation at 37°C. What could be happening?

A2: This delayed precipitation can be caused by several factors:

  • Temperature Effects: Changes in temperature can affect solubility. Pre-warming the assay medium to the incubation temperature (e.g., 37°C) before adding the compound can help.

  • pH Shifts: The pH of the medium can change during incubation due to cellular metabolism or the CO2 environment, potentially affecting the solubility of a pH-sensitive compound. Ensure your buffer system is robust enough to maintain a stable pH.

  • Interactions with Media Components: The compound may interact with salts, proteins, or other components in the cell culture medium, leading to precipitation over time.[1]

Recommended Solutions:

  • Pre-warm Solutions: Always pre-warm the assay buffer or cell culture media to the experimental temperature before adding the compound.

  • Buffer Optimization: Verify and optimize the pH of your assay buffer. Test the compound's solubility at different pH values to identify the optimal range.

  • Assess Media Stability: Test the compound's stability and solubility in the specific assay medium over the intended duration of the experiment.

Q3: My DMSO stock solution is cloudy or shows precipitate after freeze-thaw cycles. How can I prevent this?

A3: Precipitation in the stock solution can lead to inaccurate dosing.

Recommended Solutions:

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.

  • Proper Storage and Handling: Store stock solutions in tightly sealed vials to prevent water absorption by DMSO, which can decrease compound solubility. Before use, allow the aliquot to warm to room temperature and vortex thoroughly to ensure any precipitate is redissolved.

  • Use Anhydrous DMSO: Prepare stock solutions using anhydrous DMSO to minimize water content.[1]

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: The experimentally determined aqueous solubility of this compound at pH 7.4 is 30.4 µg/mL.[2] This low solubility indicates that precipitation is a significant risk in aqueous assay buffers.

Q2: What are the primary reasons for the low aqueous solubility of this compound?

A2: Like many organic small molecules used in drug discovery, "this compound" possesses a relatively nonpolar structure, which limits its favorable interactions with polar water molecules. Thiazole derivatives, while versatile biologically, often exhibit poor water solubility.[3]

Q3: What organic solvents are recommended for preparing a stock solution?

A3: Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving many poorly soluble compounds for in vitro assays, including thiazole-based derivatives.[3] Dimethylformamide (DMF) can also be considered. It is crucial to determine the tolerance of your specific assay system to the final concentration of the organic solvent.

Q4: How can I experimentally determine the maximum soluble concentration of my compound in my specific assay buffer?

A4: You can perform a kinetic solubility assay. This involves preparing a series of dilutions of your compound in the assay buffer and monitoring for precipitation over time using methods like visual inspection, light scattering (nephelometry), or absorbance at a wavelength where the precipitate scatters light (e.g., 600 nm).[4][5]

Data Presentation: Solubility of this compound

The following table summarizes the known aqueous solubility and provides a hypothetical solubility profile in common laboratory solvents to guide solvent selection.

SolventSolubilityNotes
Aqueous Buffer (pH 7.4) 30.4 µg/mL [2]Low solubility, high risk of precipitation.
DMSO > 20 mg/mL (Hypothetical)Commonly used for stock solutions.[3]
DMF > 15 mg/mL (Hypothetical)Alternative to DMSO.
Ethanol ~ 1-5 mg/mL (Hypothetical)Lower solubilizing power than DMSO/DMF.
Methanol ~ 1-5 mg/mL (Hypothetical)Similar to ethanol.
PBS (Phosphate Buffered Saline) < 30 µg/mL (Hypothetical)Expected to be similar to aqueous buffer.

Note: The solubility values in organic solvents are hypothetical and should be experimentally verified.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weigh the Compound: Accurately weigh a precise amount of "this compound" in a sterile microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired high concentration (e.g., 10, 20, or 50 mM).

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.

  • Visual Inspection: Visually inspect the solution against a light source to confirm that no solid particles remain.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C in tightly sealed vials.

Protocol 2: Kinetic Solubility Assay using UV/Vis Spectrophotometry
  • Prepare Compound Plate: In a 96-well plate, prepare serial dilutions of your compound stock solution in DMSO.

  • Prepare Assay Plate: Add the desired volume of your aqueous assay buffer to the wells of a clear, flat-bottom 96-well plate.

  • Compound Addition: Transfer a small, fixed volume (e.g., 1-2 µL) from the compound plate to the assay plate. Mix immediately by gentle shaking.

  • Incubation: Incubate the plate at the desired assay temperature (e.g., room temperature or 37°C).

  • Measurement: At various time points (e.g., 0, 1, 2, and 24 hours), measure the absorbance of each well at a wavelength of 600 nm using a plate reader. An increase in absorbance indicates light scattering due to precipitate formation.

  • Data Analysis: The highest concentration that does not show a significant increase in absorbance over time is considered the kinetic solubility limit in your assay buffer.

Visualizations

experimental_workflow Experimental Workflow for Solubility Assessment cluster_prep Preparation cluster_assay Solubility Assay cluster_analysis Analysis weigh Weigh Compound dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve serial_dilute Serial Dilution in DMSO dissolve->serial_dilute add_to_buffer Add to Assay Buffer serial_dilute->add_to_buffer incubate Incubate at Assay Temperature add_to_buffer->incubate measure Measure Absorbance (600 nm) incubate->measure analyze Determine Max Soluble Concentration measure->analyze

Caption: Workflow for determining the kinetic solubility of the compound.

troubleshooting_logic Troubleshooting Precipitation Issues cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed? cause_immediate Cause: Exceeds Solubility Limit or Solvent Shock start->cause_immediate Yes, immediately cause_delayed Cause: Temperature or pH Shift, Media Interactions start->cause_delayed Yes, over time solution_immediate Solutions: - Lower Final Concentration - Optimize Dilution Technique - Use Co-solvents cause_immediate->solution_immediate solution_delayed Solutions: - Pre-warm Media - Optimize Buffer pH - Check Media Stability cause_delayed->solution_delayed

Caption: Decision tree for troubleshooting compound precipitation.

References

Preventing byproduct formation in Hantzsch synthesis of thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their thiazole synthesis experiments, with a focus on preventing byproduct formation.

Troubleshooting Guide

The Hantzsch thiazole synthesis, while versatile, can be prone to the formation of several byproducts. This guide will help you identify and address common issues encountered during the reaction.

Issue Potential Cause(s) Recommended Solution(s)
Formation of Regioisomers and Symmetrical Byproducts Use of unsymmetrical α-haloketones and/or thioamides in a one-pot reaction.Employ a sequential, multi-step synthesis. First, synthesize and isolate the key intermediate (e.g., the product of the α-haloketone and thioamide), then introduce the third component. This ensures a controlled reaction pathway.
Formation of 2-Imino-2,3-dihydrothiazole Byproducts Reaction is carried out under acidic conditions.Maintain a neutral or slightly basic reaction medium. If acidic conditions are necessary for other reasons, consider that a mixture of products is likely. In one study, reactions in 10M-HCl-EtOH (1:2) at 80°C for 20 minutes were found to be efficient for generating these imino byproducts, with one derivative obtained in 73% yield, highlighting the influence of acidic conditions.[1]
Low Yield of Desired Thiazole - Incomplete reaction. - Decomposition of starting materials. - Suboptimal reaction temperature or solvent.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the purity of starting materials. α-Haloketones can be unstable. - Optimize reaction conditions. See the table below for the effect of solvent and temperature on yield.
Formation of Diketosulfide Byproducts Self-condensation of the α-haloketone in the presence of a sulfur source. This can occur if the thioamide is not reactive enough or if there are issues with stoichiometry.- Use a slight excess of the thioamide to ensure the α-haloketone reacts preferentially with it.[2] - Ensure efficient mixing and maintain the optimal reaction temperature to favor the bimolecular reaction between the α-haloketone and the thioamide over the self-condensation of the ketone.

Quantitative Data on Reaction Optimization

Optimizing reaction parameters is critical to maximizing the yield of the desired thiazole and minimizing byproducts. The following table summarizes the effect of solvent and temperature on the yield of a model Hantzsch thiazole synthesis.

Solvent Temperature (°C) Yield (%) Reference
Ethanol/Water (1:1)6590[3]
EthanolReflux85[3]
MethanolReflux82[3]
1-ButanolReflux78[3]
2-PropanolReflux75[3]
WaterReflux70[3]
DichloromethaneRoom Temperature65[3]
AcetonitrileRoom Temperature60[3]
TetrahydrofuranRoom Temperature55[3]
No SolventRoom Temperature50[3]

Table 1: Effect of Solvent and Temperature on the Yield of a Hantzsch Thiazole Synthesis. Data is generalized from a study by Bouherrou, et al.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch thiazole synthesis?

A1: The Hantzsch thiazole synthesis is a cyclocondensation reaction between an α-haloketone and a thioamide. The reaction proceeds through the following key steps:

  • S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone, displacing the halide to form an S-alkylated intermediate.

  • Cyclization: The nitrogen atom of the intermediate then attacks the carbonyl carbon of the former ketone, leading to a five-membered ring intermediate (a hydroxythiazoline).

  • Dehydration: The hydroxythiazoline intermediate undergoes dehydration to form the aromatic thiazole ring.

Q2: I am using an unsymmetrical thioamide and an unsymmetrical α-haloketone. How can I control the regioselectivity of the reaction?

A2: To achieve high regioselectivity in the synthesis of unsymmetrical thiazoles, it is crucial to control the sequence of bond formation. A one-pot reaction of all three components will likely lead to a mixture of regioisomers and symmetrical byproducts. The recommended approach is a sequential synthesis:

  • Step 1: Synthesis of the Thioamide: If not commercially available, synthesize the desired unsymmetrical thioamide.

  • Step 2: Reaction with α-Haloketone: React the purified thioamide with the α-haloketone to form the key acyclic intermediate. This reaction should be monitored closely to ensure complete consumption of the limiting reagent.

  • Step 3: Cyclization: The intermediate is then cyclized to the desired thiazole, often by heating or by the addition of a dehydrating agent.

By controlling the order of reactions, you prevent the formation of undesired symmetrical byproducts.

Q3: My α-haloketone seems to be decomposing during the reaction. How can I prevent this?

A3: α-Haloketones can be unstable, especially in the presence of base or nucleophiles, and can undergo self-condensation or other side reactions. To minimize decomposition:

  • Use freshly prepared or purified α-haloketone. Impurities can catalyze decomposition.

  • Control the reaction temperature. Adding the α-haloketone solution dropwise to a heated solution of the thioamide can help to ensure it reacts as it is added, rather than accumulating and decomposing.

  • Use a non-basic solvent if possible. If a base is required, use a mild, non-nucleophilic base and add it slowly at a low temperature.

Q4: Can I use other sulfur-containing starting materials besides thioamides?

A4: Yes, the Hantzsch synthesis is versatile and can be performed with other sulfur nucleophiles such as thioureas, thiosemicarbazides, and dithiocarbamates to yield the corresponding 2-amino, 2-hydrazino, and 2-thioalkyl thiazoles, respectively.

Experimental Protocols

Protocol 1: General Procedure for the Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from a standard laboratory procedure.[2]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate at a moderate temperature (e.g., 60-70 °C) for 30 minutes.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing the 5% sodium carbonate solution and swirl to mix.

  • A precipitate of the product should form.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the filter cake with water.

  • Dry the collected solid to obtain the 2-amino-4-phenylthiazole.

Protocol 2: Regioselective Synthesis of an Unsymmetrical Thiazole (Conceptual)

This protocol outlines a conceptual two-step procedure to synthesize a specific regioisomer of an unsymmetrical thiazole, avoiding the formation of symmetrical byproducts.

Step A: Formation of the S-Alkylated Intermediate

  • In a round-bottom flask, dissolve the unsymmetrical thioamide (1.0 eq.) in a suitable solvent (e.g., ethanol, acetone).

  • Slowly add a solution of the unsymmetrical α-haloketone (1.0 eq.) in the same solvent to the thioamide solution at room temperature.

  • Stir the mixture and monitor the reaction by TLC until one of the starting materials is completely consumed.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude intermediate, typically by recrystallization or column chromatography, to remove any unreacted starting materials.

Step B: Cyclization to the Thiazole

  • Dissolve the purified intermediate from Step A in a suitable solvent (e.g., ethanol, toluene).

  • Heat the solution to reflux until TLC indicates the completion of the reaction (formation of the thiazole). The addition of a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid) can facilitate this step.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the final product by recrystallization or column chromatography to yield the pure, single-regioisomer thiazole.

Visualizations

Hantzsch_Mechanism reagents α-Haloketone + Thioamide intermediate1 S-Alkylated Intermediate reagents->intermediate1 S-Alkylation intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Thiazole intermediate2->product Dehydration (-H2O)

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Troubleshooting_Workflow start Low Yield or Byproduct Formation check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Solvent, Temp, Stoichiometry) start->check_conditions check_regio Unsymmetrical Reactants? start->check_regio impure Purify Starting Materials check_purity->impure Impure optimize Optimize Conditions (See Table 1) check_conditions->optimize Suboptimal sequential Use Sequential Synthesis (See Protocol 2) check_regio->sequential Yes one_pot Continue with One-Pot (Accept Mixture) check_regio->one_pot No

Caption: A troubleshooting workflow for the Hantzsch thiazole synthesis.

Byproduct_Relationships conditions Reaction Conditions one_pot One-Pot Synthesis (Unsymmetrical Reactants) conditions->one_pot acidic Acidic Conditions conditions->acidic excess_halo Excess α-Haloketone conditions->excess_halo regioisomers Regioisomers & Symmetrical Byproducts one_pot->regioisomers imino 2-Imino-2,3-dihydrothiazoles acidic->imino diketo Diketosulfides excess_halo->diketo

Caption: The relationship between reaction conditions and byproduct formation.

References

"Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate" stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of this compound is showing signs of degradation over time. What are the potential causes?

A1: Based on the structure of the molecule, several factors could be contributing to its degradation in solution:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield the corresponding carboxylic acid.[1][2][3][4][5]

  • Oxidation: The methylsulfanyl (-SCH₃) group is prone to oxidation, which can convert it first to a methylsulfinyl (-SOCH₃) group and then to a methylsulfonyl (-SO₂CH₃) group.[6]

  • Thiazole Ring Instability: The 2-aminothiazole ring system can be sensitive to pH and may degrade under certain conditions.

  • Photodegradation: Thiazole derivatives can be sensitive to light, potentially leading to ring cleavage or other photochemical reactions. While specific data for this compound is unavailable, related 2-aminothiazole compounds have shown susceptibility to UV irradiation.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To minimize degradation, solutions of this compound should be:

  • Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) is recommended.

  • Protected from light: Use amber vials or store in the dark.

  • Prepared in a suitable solvent: The choice of solvent can impact stability. Neutral, aprotic solvents are generally preferred. If aqueous solutions are necessary, use a buffered system at a neutral or slightly acidic pH and prepare the solution fresh if possible.

  • Purged with inert gas: To prevent oxidation, purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can be beneficial.

Q3: I am observing a new peak in my HPLC analysis of an aged solution. What could it be?

A3: A new peak in the chromatogram likely represents a degradation product. Based on the compound's structure, potential degradation products include:

  • 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylic acid: The product of methyl ester hydrolysis.

  • Methyl 4-amino-2-(methylsulfinyl)-1,3-thiazole-5-carboxylate: The initial oxidation product of the methylsulfanyl group.

  • Methyl 4-amino-2-(methylsulfonyl)-1,3-thiazole-5-carboxylate: The further oxidation product.

To identify the unknown peak, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) or isolation and characterization by NMR (Nuclear Magnetic Resonance) spectroscopy would be necessary.

Q4: How can I assess the stability of this compound in my specific experimental conditions?

A4: You can perform a forced degradation (stress testing) study. This involves subjecting the compound to various stress conditions to accelerate degradation and identify potential degradation pathways. This will help in developing a stable formulation and establishing appropriate storage conditions.[7][8][9][10][11][12][13] A general protocol for forced degradation is provided in the "Experimental Protocols" section below.

Quantitative Data Summary

Table 1: Summary of Forced Degradation Studies

Stress ConditionReagent/Condition DetailsDurationTemperature (°C)% DegradationNumber of DegradantsObservations
Acid Hydrolysis 0.1 M HCl24 hours60
1 M HCl24 hours60
Base Hydrolysis 0.1 M NaOH8 hours60
1 M NaOH8 hours60
Oxidation 3% H₂O₂12 hoursRoom Temp
6% H₂O₂12 hoursRoom Temp
Thermal Dry Heat48 hours80
Photolytic UV/Vis Light24 hoursRoom Temp

Table 2: Solubility Profile

SolventSolubility (mg/mL) at 25°CObservations
Water (pH 7.4)Data suggests low aqueous solubility
DMSO
DMF
Ethanol
Methanol
Acetonitrile

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound.[7][8][9]

Objective: To identify potential degradation products and pathways under various stress conditions and to establish a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade solvents (Acetonitrile, Methanol, Water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or a mass spectrometer

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Stock Solution Preparation:

Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

    • Analyze by HPLC.

    • If no significant degradation is observed, repeat the study with 1 M HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 8 hours.

    • At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase to a final concentration of 100 µg/mL.

    • Analyze by HPLC.

    • If no significant degradation is observed, repeat the study with 1 M NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 12 hours.

    • At appropriate time points, withdraw an aliquot, dilute with the mobile phase to a final concentration of 100 µg/mL, and analyze by HPLC.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a petri dish and expose it to dry heat at 80°C in an oven for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, dilute to a final concentration of 100 µg/mL, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark in the same chamber.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

Analysis:

  • Use a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A reverse-phase C18 column with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point.

  • Monitor the peak purity of the parent compound and quantify the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M / 1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M / 1M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (80°C, solid) stock->thermal Expose to Stress photo Photolytic Stress (UV/Vis Light) stock->photo Expose to Stress sampling Time-point Sampling & Neutralization acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc characterization Degradant Characterization (LC-MS, NMR) hplc->characterization

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_products Potential Degradation Products parent Methyl 4-amino-2-(methylsulfanyl) -1,3-thiazole-5-carboxylate hydrolysis 4-amino-2-(methylsulfanyl) -1,3-thiazole-5-carboxylic acid parent->hydrolysis Hydrolysis (Acid/Base) oxidation1 Methyl 4-amino-2-(methylsulfinyl) -1,3-thiazole-5-carboxylate parent->oxidation1 Oxidation oxidation2 Methyl 4-amino-2-(methylsulfonyl) -1,3-thiazole-5-carboxylate oxidation1->oxidation2 Further Oxidation

Caption: Potential degradation pathways of the compound.

References

Technical Support Center: Scale-up Synthesis of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up synthesis, presented in a question-and-answer format.

Issue 1: Low Overall Yield

Q1: We are experiencing a significant drop in yield upon scaling up the synthesis from lab to pilot scale. What are the potential causes and how can we mitigate them?

A1: A decrease in yield during scale-up is a common challenge. Several factors could be contributing to this issue. A systematic investigation into the following areas is recommended:

  • Mixing and Mass Transfer: Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure that the reactor's agitation speed and impeller design are suitable for the reaction volume to maintain a homogeneous mixture.

  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, which can lead to difficulties in controlling the reaction temperature. Exothermic steps, if not properly managed, can cause the temperature to rise, favoring impurity formation. A thorough thermal safety assessment is crucial, and the reactor's cooling capacity must be sufficient to handle the heat generated.

  • Reagent Addition Rate: The rate of addition of key reagents, which may have been rapid at the lab scale, often needs to be carefully controlled during scale-up to manage exotherms and minimize the formation of byproducts.

  • Purity of Starting Materials: Impurities in starting materials can have a more pronounced effect at a larger scale. Ensure that the quality of all raw materials is consistent and meets the required specifications.

Issue 2: Impurity Formation

Q2: We are observing a new, significant impurity in our crude product at the pilot scale that was minor or absent in the lab-scale batches. How can we identify and control this impurity?

A2: The appearance of new or increased levels of impurities on scale-up often points to issues with reaction control. The Hantzsch thiazole synthesis, a likely route for this compound, can have competing side reactions.

  • Potential Side Reactions:

    • Formation of Dimeric Byproducts: Under certain conditions, intermediates can dimerize. This can often be controlled by adjusting the rate of addition of the electrophile and maintaining a lower reaction temperature.

    • Over-alkylation: The amino group of the thiazole ring can sometimes be susceptible to alkylation if an excess of an alkylating agent is present under basic conditions.

    • Hydrolysis of the Ester: If the reaction is run for an extended period under harsh pH conditions (either acidic or basic), hydrolysis of the methyl ester to the corresponding carboxylic acid can occur.

  • Troubleshooting Steps:

    • Characterize the Impurity: Isolate and characterize the impurity using techniques such as LC-MS, NMR, and IR spectroscopy to understand its structure. This will provide clues about its formation pathway.

    • Reaction Monitoring: Implement in-process controls (e.g., HPLC, UPLC) to monitor the formation of the impurity over time. This can help pinpoint the stage at which it is formed.

    • Process Parameter Optimization: Once the impurity is identified, systematically vary reaction parameters such as temperature, concentration, stoichiometry, and reaction time to find conditions that minimize its formation.

Issue 3: Difficult Purification

Q3: Our current purification method (e.g., column chromatography) is not practical for the larger quantities of product we are now producing. What are some scalable purification strategies?

A3: Relying on chromatography for large-scale purification is often economically and practically challenging. The focus should shift to crystallization-based purification.

  • Recrystallization: This is a highly effective and scalable method for purifying solid compounds. A systematic solvent screening should be performed to identify a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at low temperatures.

  • Slurry Washing: If a suitable recrystallization solvent cannot be found, washing the crude solid with a solvent in which the product is sparingly soluble but the impurities are readily soluble can be an effective purification step.

  • pH Adjustment and Extraction: If the product or impurities have acidic or basic functional groups, their solubility in aqueous and organic phases can be manipulated by adjusting the pH. This can be used to selectively extract the product or impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most probable synthetic approach is a variation of the Hantzsch thiazole synthesis. This would likely involve the reaction of a thiourea derivative with an α-halocarbonyl compound. Given the structure, a plausible route involves the reaction of S-methylisothiourea with a methyl 2-halo-3-oxobutanoate or a related β-ketoester derivative. One-pot synthesis methods, where bromination and cyclization occur in the same vessel, have been developed for similar structures to improve efficiency.

Q2: What are the critical process parameters to control during the scale-up of the Hantzsch thiazole synthesis?

A2: The critical parameters to monitor and control are:

  • Temperature: To prevent side reactions and ensure consistent product quality.

  • Reaction Time: To ensure the reaction goes to completion without significant product degradation or byproduct formation.

  • Stoichiometry of Reactants: To maximize yield and minimize unreacted starting materials and byproducts.

  • Agitation Rate: To ensure proper mixing and heat transfer.

  • pH: To control the reactivity of intermediates and the stability of the final product.

Q3: Are there any specific safety concerns associated with the scale-up of this synthesis?

A3: Yes, several safety aspects should be carefully considered:

  • Thermal Runaway: The Hantzsch thiazole synthesis can be exothermic. A thorough understanding of the reaction's thermal profile is essential to prevent a runaway reaction.

  • Handling of Lachrymators: Some α-halo-β-ketoesters used in this synthesis can be lachrymatory and irritants. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods) are necessary.

  • Solvent Safety: The safe handling and storage of flammable organic solvents are critical at a larger scale.

Quantitative Data Summary

The following tables provide a hypothetical comparison of reaction parameters and outcomes between lab and pilot scales to illustrate potential scale-up challenges.

Table 1: Comparison of Reaction Parameters

ParameterLab Scale (10 g)Pilot Scale (1 kg)Potential Impact of Change
Reaction Temperature 60-65 °C60-70 °C (with potential for localized hot spots)Higher temperature can lead to increased impurity formation.
Reagent Addition Time 15 minutes2 hoursSlower addition is necessary to control the exotherm.
Stirring Speed 500 rpm150-200 rpm (geometric similarity)May result in less efficient mixing and mass transfer.
Reaction Time 4 hours6-8 hoursLonger reaction times may be needed for completion at scale.

Table 2: Comparison of Yield and Purity

ParameterLab Scale (10 g)Pilot Scale (1 kg)Common Reasons for Discrepancy
Isolated Yield 85%65-70%Inefficient heat/mass transfer, side reactions.
Purity (by HPLC) >98%90-95%Formation of new impurities, less effective purification.
Major Impurity <0.5%2-3%Temperature excursions, localized high concentrations.

Experimental Protocols

Key Experiment: Hantzsch-type Synthesis of this compound (Illustrative Protocol)

Disclaimer: This is a generalized protocol and must be adapted and optimized for specific laboratory and pilot plant conditions.

Materials:

  • S-methylisothiourea sulfate

  • Methyl 2-chloroacetoacetate (or a suitable equivalent)

  • Base (e.g., sodium acetate, triethylamine)

  • Solvent (e.g., ethanol, isopropanol)

Procedure:

  • To a temperature-controlled reactor equipped with a mechanical stirrer, condenser, and addition funnel, charge the solvent and the S-methylisothiourea salt.

  • Add the base and stir the mixture until a clear solution is obtained.

  • Slowly add the methyl 2-chloroacetoacetate via the addition funnel over a period of 1-2 hours, maintaining the internal temperature between 50-60 °C.

  • After the addition is complete, heat the reaction mixture to reflux (e.g., 75-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Isolate the crude product by filtration and wash the filter cake with a small amount of cold solvent.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol, ethyl acetate/heptane).

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Charge Reactor with Solvent and S-methylisothiourea B Add Base and Dissolve A->B C Controlled Addition of Methyl 2-chloroacetoacetate B->C D Heat to Reflux and Monitor C->D E Cool to Room Temperature D->E F Isolate Crude Product (Filtration) E->F G Recrystallization F->G H Dry Final Product G->H

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_investigate Investigation Areas cluster_solutions Potential Solutions Start Low Yield Observed at Scale-up Mixing Mixing Efficiency Start->Mixing Heat Heat Transfer Start->Heat Addition Reagent Addition Rate Start->Addition Purity Raw Material Purity Start->Purity Optimize_Agitation Optimize Agitation Mixing->Optimize_Agitation Improve_Cooling Improve Cooling Capacity Heat->Improve_Cooling Control_Addition Control Addition Rate Addition->Control_Addition Verify_Purity Verify Raw Material Specs Purity->Verify_Purity

Caption: Troubleshooting logic for addressing low yield in scale-up synthesis.

Removal of unreacted starting materials in "Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate. The focus of this guide is to address specific challenges related to the removal of unreacted starting materials and other common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the likely unreacted starting materials present in my crude product?

A1: Based on common synthetic routes for this class of compounds, the most probable starting material to remain is Methyl 2-cyano-3,3-bis(methylthio)acrylate . This precursor reacts with an ammonia source to form the desired aminothiazole ring. Due to its lower polarity compared to the product, it can often be readily identified and separated.

Q2: How can I monitor the reaction to ensure the complete consumption of starting materials?

A2: The most effective method for monitoring reaction progress is Thin-Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the disappearance of the starting material spot and the appearance of the product spot. An ideal TLC eluent system will show a clear separation between the less polar starting material and the more polar product.[2]

Q3: What are the key differences in physical properties between the product and the primary starting material that can be exploited for purification?

A3: The primary difference is polarity. The product, this compound, contains a free amino group, making it significantly more polar than the precursor, Methyl 2-cyano-3,3-bis(methylthio)acrylate. This polarity difference is the basis for effective separation by column chromatography or selective recrystallization.

Data Presentation: Property Comparison

The following table summarizes the key physical properties of the target compound and its likely precursor. This data is essential for designing an effective purification strategy.

PropertyThis compound (Product)Methyl 2-cyano-3,3-bis(methylthio)acrylate (Starting Material)
Molecular Formula C₆H₈N₂O₂S₂C₇H₉NO₂S₂
Molecular Weight 204.27 g/mol 203.28 g/mol
Appearance Yellow Solid[3]Solid or Oil
Polarity High (due to NH₂ group)Low to Medium
Solubility Low in water (approx. 30.4 µg/mL)[4]Expected to be low in water

Troubleshooting Guide: Purification Issues

This guide addresses common problems encountered during the purification of this compound.

Issue 1: My TLC shows two major spots after the reaction. How do I identify the product?

  • Possible Cause: The reaction has not gone to completion, and both starting material and product are present.

  • Solution: The product, being more polar, will have a lower Retention Factor (Rf) value on a silica gel TLC plate (it will travel a shorter distance up the plate). The less polar starting material will have a higher Rf value. To confirm, you can spot a pure sample of your starting material on the same plate as a reference. An ideal Rf for the product for good separation is typically between 0.3 and 0.7.[2] If your product's Rf is too low, increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[5]

Issue 2: I am trying to remove the unreacted starting material using column chromatography, but the separation is poor.

  • Possible Cause: The solvent system (eluent) has inappropriate polarity.[4]

  • Solution:

    • Optimize Eluent via TLC: Systematically test different solvent ratios using TLC. A good starting point for separating compounds of differing polarity is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[6]

    • Start with Low Polarity: Begin with a low-polarity mixture (e.g., 90:10 hexane:ethyl acetate) and gradually increase the proportion of the polar solvent (e.g., 70:30, 50:50).

    • For Highly Polar Products: If the product does not move from the baseline, a more polar system such as dichloromethane and methanol (e.g., 1-10% methanol) may be required.[5]

Issue 3: My product is streaking or tailing on the silica gel TLC plate.

  • Possible Cause: The amino group on the thiazole ring is basic and may be interacting too strongly with the acidic silica gel.

  • Solution: Add a small amount (0.1-1%) of a basic modifier, such as triethylamine or ammonia, to the eluent system. This will neutralize the acidic sites on the silica gel and result in sharper, more defined spots.

Issue 4: My attempt at recrystallization resulted in an oil, or no crystals formed.

  • Possible Cause 1: The melting point of the crude product is lower than the boiling point of the solvent, causing it to "oil out".[7]

  • Possible Cause 2: The solution is supersaturated, or the concentration of impurities is inhibiting crystal lattice formation.[8]

  • Solution:

    • Switch to Column Chromatography: This is often the most reliable method for separating impurities with different polarities.

    • Try a Mixed-Solvent Recrystallization: Dissolve the crude product in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Re-heat to clarify and then allow to cool slowly.[9]

    • Induce Crystallization: If a supersaturated solution does not yield crystals, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" of the pure product.[9]

Experimental Protocols

Protocol 1: TLC Analysis of Crude Reaction Mixture
  • Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Do the same for a sample of the starting material, Methyl 2-cyano-3,3-bis(methylthio)acrylate.

  • Spotting: Using a capillary tube, spot the crude mixture and the starting material side-by-side on a silica gel TLC plate, about 1 cm from the bottom.

  • Development: Place the plate in a sealed chamber containing a 70:30 mixture of hexane:ethyl acetate. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Analysis: The lower spot is the polar product, and the higher spot is the less polar starting material. If the separation is not clear, adjust the solvent ratio and repeat.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 90:10 hexane:ethyl acetate). Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity solvent system. The less polar starting material will elute from the column first.

  • Fraction Collection: Collect the eluate in a series of fractions. Monitor the separation by collecting small samples from the eluting solvent and spotting them on TLC plates.

  • Gradient Elution: Once the starting material has been completely eluted, gradually increase the polarity of the eluent (e.g., to 50:50 hexane:ethyl acetate) to elute the more polar product.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC), and remove the solvent under reduced pressure to obtain the purified solid.

Visualization

Purification Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the purification of your crude product.

G cluster_start Initial Analysis cluster_decision Observation cluster_purification Purification Path cluster_outcome Outcome & Further Steps cluster_solution Solutions start Analyze Crude Product via TLC tlc_result Clear separation between SM and Product? start->tlc_result col_chrom Proceed with Column Chromatography tlc_result->col_chrom Yes recryst Attempt Recrystallization tlc_result->recryst No / Smearing pure_product Pure Product Obtained col_chrom->pure_product Success streaking Streaking on Column/TLC col_chrom->streaking Problem recryst->pure_product Success oil_out Product Oiled Out or No Crystals recryst->oil_out Failure oil_out->col_chrom add_base Add 0.5% Triethylamine to Eluent streaking->add_base add_base->col_chrom Retry

Caption: A troubleshooting workflow for purifying this compound.

References

Technical Support Center: Characterization of Impurities in "Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in samples of "Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate".

Frequently Asked Questions (FAQs)

Q1: What are the potential process-related impurities in "this compound" samples?

A1: Process-related impurities can arise from starting materials, intermediates, byproducts, and reagents used during the synthesis. Based on a plausible synthetic route, such as a variation of the Hantzsch thiazole synthesis, the following impurities could be present:

  • Starting Materials: Unreacted starting materials are common impurities.

  • Intermediates: Depending on the specific synthetic pathway, various intermediates may be carried over into the final product.

  • Byproducts: Side reactions can lead to the formation of various byproducts.

A summary of potential process-related impurities is provided in the table below.

Q2: What are the likely degradation products of "this compound"?

A2: Degradation of "this compound" can occur under various stress conditions, leading to the formation of several degradation products. The primary degradation pathways include hydrolysis, oxidation, and photolysis.[1]

  • Hydrolysis: The ester and amino groups are susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The methylsulfanyl group is prone to oxidation.

  • Photolysis: The thiazole ring and amino group can be susceptible to photodegradation.[2][3][4]

Key potential degradation products are listed in the table below.

Q3: How can I identify unknown peaks in my HPLC chromatogram?

A3: The identification of unknown peaks requires a systematic approach. First, ensure the peak is not an artifact from the system or sample preparation. If the peak is real, techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are essential for obtaining the mass-to-charge ratio (m/z) of the unknown impurity. This information, combined with knowledge of potential impurities and degradation products, can help in proposing a structure. For definitive structural elucidation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.

Q4: What are some general strategies to minimize impurity formation?

A4: To minimize the formation of impurities, consider the following strategies:

  • Process-Related Impurities:

    • Use high-purity starting materials and reagents.

    • Optimize reaction conditions (temperature, time, stoichiometry) to maximize the yield of the desired product and minimize side reactions.

    • Implement efficient purification methods (e.g., recrystallization, chromatography) to remove unreacted starting materials, intermediates, and byproducts.

  • Degradation Products:

    • Hydrolysis: Control the pH of solutions and protect the sample from moisture.

    • Oxidation: Store the material under an inert atmosphere (e.g., nitrogen or argon) and protect it from oxidizing agents.

    • Photolysis: Store the sample in light-resistant containers.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of "this compound" samples.

Symptom Possible Cause Troubleshooting Step
Unexpected Peaks in HPLC Chromatogram 1. Contamination from solvent, glassware, or sample preparation. 2. Presence of a process-related impurity. 3. Degradation of the sample.1. Run a blank gradient to check for solvent contamination. Ensure all glassware is thoroughly cleaned. 2. Refer to the table of potential process-related impurities and use LC-MS to investigate the m/z of the unknown peak. 3. Prepare fresh samples and re-inject. If the peak area of the impurity increases over time, it is likely a degradation product.
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Incompatible sample solvent. 3. Secondary interactions with the stationary phase. 4. Column degradation.1. Reduce the injection volume or sample concentration. 2. Dissolve the sample in the mobile phase or a weaker solvent. 3. Adjust the mobile phase pH or use a different column chemistry. 4. Replace the column with a new one.
Shifting Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuation in column temperature. 3. Column equilibration issues.1. Prepare fresh mobile phase and ensure proper mixing and degassing. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is adequately equilibrated with the mobile phase before each injection.
Loss of Signal/Sensitivity 1. Detector lamp failure. 2. Sample degradation. 3. Leak in the system.1. Check the detector lamp status and replace if necessary. 2. Prepare and analyze a fresh sample. 3. Inspect the HPLC system for any visible leaks.

Data Presentation

Table 1: Potential Process-Related Impurities

Impurity NameStructurePotential Source
Impurity A (Starting Material 1)VariesUnreacted starting material from synthesis.
Impurity B (Starting Material 2)VariesUnreacted starting material from synthesis.
Impurity C (Intermediate)VariesIncomplete reaction or carryover.
Impurity D (Byproduct)VariesSide reaction during synthesis.

Table 2: Potential Degradation Products

Degradation ProductStructureFormation Condition
DP-1 (Hydrolysis Product)4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylic acidAcidic or basic hydrolysis of the methyl ester.
DP-2 (Oxidation Product)Methyl 4-amino-2-(methylsulfinyl)-1,3-thiazole-5-carboxylateOxidation of the methylsulfanyl group.
DP-3 (Oxidation Product)Methyl 4-amino-2-(methylsulfonyl)-1,3-thiazole-5-carboxylateFurther oxidation of the methylsulfanyl group.
DP-4 (Photodegradation Product)VariesExposure to UV light.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Protocol 2: LC-MS Method for Impurity Identification
  • LC System: Use the same HPLC conditions as described in Protocol 1.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100-1000

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

Mandatory Visualization

G cluster_0 Synthesis of this compound Starting Material 1 Starting Material 1 Reaction Reaction Starting Material 1->Reaction Starting Material 2 Starting Material 2 Starting Material 2->Reaction Reagent Reagent Reagent->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Final Product Final Product Purification->Final Product

Caption: Proposed Synthetic Workflow.

G cluster_1 Impurity Analysis Workflow Sample Sample HPLC-UV Analysis HPLC-UV Analysis Sample->HPLC-UV Analysis Chromatogram Chromatogram HPLC-UV Analysis->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Impurity > Threshold? Impurity > Threshold? Peak Integration->Impurity > Threshold? LC-MS Analysis LC-MS Analysis Impurity > Threshold?->LC-MS Analysis Yes Report Report Impurity > Threshold?->Report No Structure Elucidation Structure Elucidation LC-MS Analysis->Structure Elucidation Structure Elucidation->Report

Caption: General Impurity Analysis Workflow.

G cluster_2 Potential Degradation Pathways Parent Compound Parent Compound Hydrolysis Hydrolysis Parent Compound->Hydrolysis Oxidation Oxidation Parent Compound->Oxidation Photolysis Photolysis Parent Compound->Photolysis DP-1 DP-1 Hydrolysis->DP-1 DP-2 DP-2 Oxidation->DP-2 DP-3 DP-3 Oxidation->DP-3 DP-4 DP-4 Photolysis->DP-4

Caption: Potential Degradation Pathways.

References

Validation & Comparative

Comparative Biological Activities of Methyl and Ethyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of direct comparative studies on the biological activities of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate and its ethyl ester analogue, Ethyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate. While the broader class of 2-aminothiazole derivatives has been extensively investigated for a range of biological effects, including antimicrobial, antifungal, and kinase inhibitory activities, specific quantitative data and detailed experimental protocols for a head-to-head comparison of these two specific esters are not currently available.

Thiazole-containing compounds are a significant class of heterocyclic molecules that form the core of numerous pharmaceuticals and agrochemicals. The 2-aminothiazole scaffold, in particular, is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.

The ethyl ester, Ethyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate, is commercially available and is cited in chemical literature as a versatile intermediate for the synthesis of more complex molecules with potential pharmaceutical and agricultural applications. General statements in product descriptions suggest its utility in the development of agents targeting infectious diseases. The presence of the methylsulfanyl group is often associated with enhanced solubility and bioavailability, which are desirable properties for drug candidates. However, specific biological assay data, such as Minimum Inhibitory Concentration (MIC) values against microbial strains or IC50 values against specific enzymes, are not provided in the available literature for this particular compound.

Similarly, detailed biological studies on this compound are scarce in the public domain. While research on other methyl 2-aminothiazole-5-carboxylate derivatives exists, a direct extrapolation of their activities to the methylsulfanyl-substituted analogue would be speculative without concrete experimental evidence.

General Biological Potential of 2-Aminothiazole-5-carboxylate Derivatives

Research on analogous structures offers some insight into the potential biological roles of the target compounds. Studies on various derivatives of 2-aminothiazole-5-carboxylates have reported activities in several key areas:

  • Antimicrobial and Antifungal Activity: Many 2-aminothiazole derivatives have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens. The thiazole ring is a key component of several approved antimicrobial drugs. The mechanism of action often involves the inhibition of essential microbial enzymes.

  • Kinase Inhibition: The 2-aminothiazole scaffold has been identified as a "hinge-binding" motif in many kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in diseases such as cancer and inflammation. Derivatives of 2-aminothiazole have been investigated as inhibitors of various kinases, including those involved in cell cycle progression and signal transduction.

Future Directions

To provide a definitive comparison of the biological activities of this compound and its ethyl ester analogue, dedicated experimental studies are required. Such studies would ideally involve:

  • Head-to-head screening in a panel of relevant biological assays, such as antimicrobial susceptibility testing against a broad range of microorganisms and enzyme inhibition assays for relevant molecular targets.

  • Determination of key quantitative metrics , including MIC, MBC (Minimum Bactericidal Concentration), and IC50 values.

  • Detailed structure-activity relationship (SAR) analysis to understand how the methyl versus ethyl ester modification influences biological activity.

Without such dedicated research, any comparison between these two specific compounds remains speculative and based on the general properties of the broader class of 2-aminothiazole derivatives. Researchers, scientists, and drug development professionals interested in these specific molecules are encouraged to perform direct comparative assays to ascertain their relative biological performance.

A Comparative Analysis of the Biological Activities of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of derivatives of "Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate," a thiazole derivative with a core structure known for its diverse pharmacological potential. Thiazole-based compounds are of significant interest in medicinal chemistry due to their wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. This document synthesizes experimental data from various studies to offer a comparative perspective on the performance of these derivatives and provides detailed experimental protocols for key biological assays.

Comparative Biological Activity Data

The biological activities of various thiazole derivatives are summarized below. It is important to note that direct comparisons of quantitative data should be made with caution, as experimental conditions may vary between studies.

Anticancer Activity

Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms within cancer cells, including cell cycle arrest and apoptosis induction. The cytotoxic effects of several thiazole derivatives against different cancer cell lines are presented in Table 1.

Table 1: In Vitro Anticancer Activity of Thiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Series 1
Compound 1dVariousPromising
Series 2
Compound 2aHela, MCF-7, HT-29Significant Activity
Compound 2bHela, MCF-7, HT-29Significant Activity
Compound 2fHela, MCF-7, HT-29Significant Activity
Compound 2iHela, MCF-7, HT-29Significant Activity
Series 3
Compound 4cMCF-72.57 ± 0.16
Compound 4cHepG27.26 ± 0.44
Staurosporine (Standard)MCF-76.77 ± 0.41
Staurosporine (Standard)HepG28.4 ± 0.51
Series 4
S3P1cCancer Cell LinesGood Activity
S3P2c

Validating the Mechanism of Action of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanisms of action of "Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate" by examining the well-documented biological activities of structurally related 2-aminothiazole derivatives. Due to the limited specific data on the target compound, this guide leverages existing experimental data from alternative 2-aminothiazole compounds to provide a framework for its validation.

Introduction to 2-Aminothiazoles

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1][2] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antioxidant effects.[3][4][5] The biological activity of these compounds is highly dependent on the nature and position of substituents on the thiazole ring.[2]

Postulated Mechanisms of Action and Comparative Analysis

Based on the activities of related compounds, "this compound" is likely to exhibit one or more of the following biological effects.

Anticancer Activity

2-aminothiazole derivatives have shown potent cytotoxic effects against a wide range of human cancer cell lines.[1][6][7] The primary mechanisms include induction of apoptosis, cell cycle arrest, and inhibition of protein kinases.[1][8]

Signaling Pathway: Kinase Inhibition

Many 2-aminothiazole derivatives function as inhibitors of various protein kinases, which are critical components of cellular signaling pathways often dysregulated in cancer.[2]

2-Aminothiazole_Derivative 2-Aminothiazole_Derivative Protein_Kinase Protein_Kinase 2-Aminothiazole_Derivative->Protein_Kinase Inhibition Substrate_Phosphorylation Substrate_Phosphorylation Protein_Kinase->Substrate_Phosphorylation Catalyzes Apoptosis Apoptosis Protein_Kinase->Apoptosis Inhibits Cell_Proliferation Cell_Proliferation Substrate_Phosphorylation->Cell_Proliferation Promotes

Inhibition of protein kinase signaling by 2-aminothiazole derivatives.

Comparative Anticancer Activity of 2-Aminothiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 ValueReference
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical Cancer)1.6 ± 0.8 µM[6]
Compound with 4- or 5-lipophilic substituentsH1299 (Lung Cancer)4.89 µM[6]
Compound with 4- or 5-lipophilic substituentsSHG-44 (Glioma)4.03 µM[6]
N-Acyl-2-aminothiazole derivativeK562 (Leukemia)16.3 µM[6]
2-aminothiazole-fused chromen-4-one derivativeU87 (Glioblastoma)1.4 ± 0.5 µM[9]
Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylatePanc-1 (Pancreatic Cancer)43.08 µM[10]
Antimicrobial Activity

2-aminothiazole derivatives have been investigated for their antibacterial and antifungal properties.[4][11] A key mechanism is the inhibition of essential microbial enzymes.[12]

Signaling Pathway: Microbial Enzyme Inhibition

cluster_bacteria Bacterial Cell Wall Synthesis cluster_fungi Fungal Ergosterol Synthesis 2-Aminothiazole_Derivative_A 2-Aminothiazole_Derivative_A MurB_Enzyme MurB_Enzyme 2-Aminothiazole_Derivative_A->MurB_Enzyme Inhibition Peptidoglycan_Synthesis Peptidoglycan_Synthesis MurB_Enzyme->Peptidoglycan_Synthesis Catalyzes 2-Aminothiazole_Derivative_B 2-Aminothiazole_Derivative_B CYP51_Enzyme CYP51_Enzyme 2-Aminothiazole_Derivative_B->CYP51_Enzyme Inhibition Ergosterol_Synthesis Ergosterol_Synthesis CYP51_Enzyme->Ergosterol_Synthesis Catalyzes

Antimicrobial mechanisms of 2-aminothiazole derivatives.

Comparative Antimicrobial Activity of 2-Aminothiazole Derivatives

Compound/DerivativeMicroorganismMIC Value (µg/mL)Reference
Piperazinyl derivativeS. aureus (MRSA)4[4]
Piperazinyl derivativeE. coli8[4]
Thiazolyl-thiourea derivativeS. aureus4-16[4]
Thiazolyl-thiourea derivativeS. epidermidis4-16[4]
2-(4-arylthiazol-2-yl)-...-dione derivativeE. coliRemarkable efficacy[13]
2-(4-arylthiazol-2-yl)-...-dione derivativeC. perfringens0.039[13]
Antioxidant Activity

Certain 2-aminothiazole derivatives exhibit antioxidant properties by scavenging free radicals.[14][15][16]

Workflow: DPPH Radical Scavenging Assay

Prepare_DPPH Prepare DPPH Solution Mix Mix DPPH and Test Compound Prepare_DPPH->Mix Prepare_Sample Prepare Test Compound Dilutions Prepare_Sample->Mix Incubate Incubate in the Dark Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate Calculate % Inhibition and IC50 Measure_Absorbance->Calculate

Workflow for DPPH radical scavenging assay.

Comparative Antioxidant Activity of 2-Aminothiazole Derivatives

Compound/DerivativeAssayIC50 Value (µg/mL)Reference
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivative (6a)Hydroxyl Radical Scavenging17.9[14]
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivative (6e)Hydroxyl Radical Scavenging18.00[14]
Butylated Hydroxyanisole (BHA) - StandardHydroxyl Radical Scavenging15.3[14]

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[17][18][19]

Workflow: MTT Assay

Seed_Cells Seed Cells in 96-well Plate Add_Compound Add Test Compound Seed_Cells->Add_Compound Incubate_Cells Incubate (24-72h) Add_Compound->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Reagent Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Experimental workflow for the MTT assay.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[19]

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.[19]

  • Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[19]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[19]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][20][21]

Procedure:

  • Prepare Antibiotic Dilutions: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium.[20]

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (approximately 10^4 to 10^5 CFU/mL).[20]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[3]

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[22][23][24][25]

Procedure:

  • Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[25]

  • Prepare Sample Dilutions: Prepare various concentrations of the test compound in methanol.

  • Reaction: Mix a specific volume of the test compound solution with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[22]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.[25]

Cell Cycle Analysis by Flow Cytometry

This technique analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.[26][27][28]

Procedure:

  • Cell Treatment: Treat cells with the test compound for a specific duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.[26]

  • Staining: Stain the cells with a DNA-binding fluorescent dye, such as Propidium Iodide (PI), in the presence of RNase to eliminate RNA staining.[26][28]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.

  • Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[12]

Procedure:

  • Reaction Setup: In a 96-well plate, combine the kinase, a specific peptide substrate, and the assay buffer.

  • Compound Addition: Add the test compound at various concentrations.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase for a specific time.

  • Detection: Stop the reaction and measure the amount of product formed (e.g., phosphorylated substrate or ADP) using a suitable detection method, such as a luminescence-based assay.[12]

References

In vitro vs. in vivo efficacy of "Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate" based drugs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparison of the In Vitro and In Vivo Efficacy of "Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate" Based Drugs

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct efficacy studies specifically on "this compound" are limited in publicly available research. This guide, therefore, provides a comprehensive analysis of the broader class of thiazole derivatives, which share the fundamental chemical scaffold and are extensively investigated for their anticancer properties. The presented data is a synthesis of findings from multiple research articles and should be interpreted within the specific experimental contexts.

Thiazole derivatives have garnered significant attention in medicinal chemistry as a versatile class of heterocyclic compounds exhibiting a wide spectrum of pharmacological activities, most notably potent anticancer effects.[1][2] This guide offers a comparative analysis of their efficacy in preclinical settings, encompassing both laboratory-based cell culture studies (in vitro) and animal model investigations (in vivo).

In Vitro Efficacy: Potent Cytotoxicity Against Cancer Cell Lines

The initial assessment of the anticancer potential of thiazole derivatives is typically conducted in vitro against a variety of human cancer cell lines. A key metric for this evaluation is the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit the growth of 50% of the cancer cells.

Table 1: Summary of In Vitro Cytotoxicity (IC50) of Various Thiazole Derivatives

Compound ID/NameCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Compound 4c (a 2,4-disubstituted thiazole)MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41[3][4]
HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51[3][4]
Compound 4d (3-nitrophenylthiazolyl derivative)MDA-MB-231 (Breast)1.21Sorafenib1.18[5]
Compound 4b (4-chlorophenylthiazolyl derivative)MDA-MB-231 (Breast)3.52Sorafenib1.18[5]
Arylidene-hydrazinyl-thiazole 4m BxPC-3 (Pancreatic)1.69--[6]
MOLT-4 (Leukemia)2.2--[6]
MCF-7 (Breast)1.85--[6]
Thiazole-amino acid hybrid 5f A549 (Lung)2.075-Fluorouracil8.74[7]
HeLa (Cervical)3.815-Fluorouracil3.49[7]
MCF-7 (Breast)4.525-Fluorouracil6.13[7]
Thiazolobenzimidazole-thiazole hybrid 16b HCT-116 (Colon)4.31 ± 1.07Doxorubicin7.05 ± 0.49[8]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of thiazole derivatives are frequently linked to their ability to induce programmed cell death, known as apoptosis, and to halt the cell division cycle.[4][6]

  • Apoptosis Induction: Numerous thiazole-based compounds have been shown to activate the apoptotic pathway in cancer cells. For instance, a 2,4-disubstituted thiazole derivative, compound 4c , was observed to markedly increase the population of both early and late-stage apoptotic cells in the MCF-7 breast cancer cell line.[4]

  • Cell Cycle Arrest: These compounds can also inhibit cancer cell proliferation by arresting the cell cycle at various phases. Compound 4c demonstrated the ability to cause cell cycle arrest at the G1/S transition point in MCF-7 cells.[4] In another study, the 3-nitrophenylthiazole derivative 4d led to an accumulation of MDA-MB-231 breast cancer cells in both the G1 and G2/M phases of the cell cycle.[5]

In Vivo Efficacy: Translating In Vitro Promise to Animal Models

In vivo studies are a critical step in the drug development pipeline, providing insights into a compound's therapeutic efficacy, toxicity, and overall tolerability within a living organism. While comprehensive in vivo data for many specific thiazole derivatives remains limited in publicly accessible literature, some studies have demonstrated promising results.

A study investigating the in vivo antitumor properties of a novel 1,3-thiazole analog, 2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol (BTHP) , in a mouse model of Ehrlich Ascites Carcinoma (EAC), reported significant therapeutic benefits. The administration of BTHP resulted in a notable decrease in tumor volume and the number of ascetic cancer cells, which was accompanied by an increased lifespan in the treated mice.[9]

Furthermore, research on a series of thiazole-2-carboxamide derivatives identified a lead compound, 6f , which exhibited potent in vivo efficacy, achieving a tumor inhibition of 84.3% at a dose of 10 mg/kg.[10]

Table 2: Summary of In Vivo Efficacy of Selected Thiazole Derivatives

Compound ID/NameAnimal ModelCancer TypeDosageKey FindingsSource
BTHP Swiss albino miceEhrlich Ascites CarcinomaNot specifiedSignificant reduction in tumor volume and number of ascites; increased lifespan.[9]
Compound 6f (Thiazole-2-carboxamide)Not specifiedNot specified10 mg/Kg84.3% tumor inhibition.[10]

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide, providing a framework for the design and execution of similar studies.

In Vitro Experimental Protocols

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

  • Cell Seeding: Cancer cells are plated in 96-well plates at an optimal density (typically 5,000-10,000 cells per well) in 100 µL of complete culture medium and are allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then exposed to a range of concentrations of the thiazole compounds for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The culture medium containing MTT is carefully removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of viable cells is determined by comparing the absorbance of treated cells to that of untreated control cells. The IC50 value is then calculated from the resulting dose-response curve.[1]

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay enables the detection and quantification of viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cancer cells are incubated with the thiazole compound at its predetermined IC50 concentration for a specific duration (e.g., 24 hours).

  • Cell Harvesting and Staining: The cells are collected, washed with PBS, and resuspended in Annexin V binding buffer. Subsequently, Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, followed by a 15-minute incubation at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are then analyzed by flow cytometry. Cells that are Annexin V-positive and PI-negative are classified as early apoptotic, whereas cells positive for both stains are considered late apoptotic or necrotic.[4][11][12]

3. Cell Cycle Analysis

This technique utilizes flow cytometry to analyze the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation: Cancer cells are treated with the thiazole compound at its IC50 concentration for a defined period. Following treatment, the cells are harvested and fixed, typically using cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI). RNase is included in the staining solution to prevent the staining of RNA.

  • Flow Cytometry Analysis: The DNA content of the individual cells is measured using a flow cytometer. The resulting data is displayed as a histogram, which is then analyzed to calculate the percentage of cells in each phase of the cell cycle.[4][13]

In Vivo Experimental Protocol

Subcutaneous Xenograft Mouse Model

The subcutaneous xenograft model is a widely used animal model for assessing the antitumor efficacy of novel therapeutic agents.

  • Cell Implantation: A suspension of human cancer cells is subcutaneously injected into the flank of immunocompromised mice, such as nude or SCID mice.

  • Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly allocated into various treatment and control groups.

  • Compound Administration: The thiazole derivative is administered to the mice according to a predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: The tumor volume and body weight of the mice are measured at regular intervals throughout the study.

Visualizations

Experimental Workflows

experimental_workflow cluster_invitro In Vitro Efficacy Assessment cluster_invivo In Vivo Efficacy Assessment invitro_start Cancer Cell Lines cell_seeding Cell Seeding in Plates invitro_start->cell_seeding treatment Treatment with Thiazole Derivatives cell_seeding->treatment invitro_assays Perform Assays treatment->invitro_assays mtt mtt invitro_assays->mtt MTT Assay apoptosis apoptosis invitro_assays->apoptosis Annexin V Assay cell_cycle cell_cycle invitro_assays->cell_cycle Cell Cycle Analysis invitro_data Data Analysis (IC50, Apoptosis %, Cell Cycle Distribution) mtt->invitro_data apoptosis->invitro_data cell_cycle->invitro_data invivo_start Immunocompromised Mice implantation Tumor Cell Implantation invivo_start->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization drug_admin Drug Administration randomization->drug_admin monitoring Tumor & Body Weight Measurement drug_admin->monitoring invivo_data Data Analysis (Tumor Growth Inhibition) monitoring->invivo_data

Caption: A generalized workflow illustrating the key stages of in vitro and in vivo efficacy evaluation for anticancer drug candidates.

Signaling Pathway

signaling_pathway cluster_pathway Simplified Apoptosis Induction Pathway thiazole Thiazole Derivative cell Cancer Cell thiazole->cell mitochondria Mitochondrial Stress cell->mitochondria cell_cycle_arrest Cell Cycle Arrest cell->cell_cycle_arrest caspases Caspase Activation mitochondria->caspases apoptosis Apoptosis caspases->apoptosis proliferation Inhibition of Proliferation apoptosis->proliferation cell_cycle_arrest->proliferation

Caption: A simplified schematic representing a common signaling pathway for apoptosis induction initiated by thiazole derivatives in cancer cells.

References

Comparison Guide: Target Identification and Validation of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate (hereafter referred to as Compound A ) and a structurally related thiazole derivative, Compound X , for their potential as targeted therapeutic agents. The focus of this guide is on the identification and validation of their putative protein kinase target, "Kinase Y," a hypothetical enzyme implicated in cancer progression.

Introduction

Thiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Compound A is a novel thiazole-5-carboxylate derivative whose biological targets are yet to be fully elucidated. This guide outlines a systematic approach to its target identification and validation, comparing its performance with Compound X , a benchmark thiazole-based kinase inhibitor. The following sections present a hypothetical workflow for target identification, a putative signaling pathway for the identified target, comparative experimental data, and detailed experimental protocols.

Target Identification and Validation Workflow

A combination of affinity-based and label-free methods is typically employed for the identification and validation of small molecule targets.[5][6][7][8] The general workflow for such a study is depicted below.

G cluster_identification Target Identification cluster_validation Target Validation a Compound A b Affinity Probe Synthesis a->b c Affinity Chromatography b->c d Protein Elution & Digestion c->d e LC-MS/MS Analysis d->e f Candidate Target List e->f g Recombinant Protein Expression f->g Select top candidates j Cellular Assays (Target Engagement) f->j Confirm cellular engagement h Biophysical Assays (SPR, CETSA) g->h i Biochemical Assays (Kinase Assay) g->i k Validated Target: Kinase Y h->k i->k j->k Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Y Kinase Y Receptor->Kinase_Y Activates Substrate Downstream Substrate Kinase_Y->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cell_Proliferation Cell Proliferation Phosphorylated_Substrate->Cell_Proliferation Promotes Compound_A_X Compound A / Compound X Compound_A_X->Kinase_Y Inhibits

References

A Comparative Guide to the Structure-Activity Relationship of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, featuring in a multitude of biologically active compounds.[1][2] Among these, derivatives of "Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate" have emerged as a promising class of molecules, particularly in the realm of oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs based on this core structure, with a focus on their anticancer and kinase inhibitory activities. The information presented herein is compiled from various scientific studies to aid in the rational design of more potent and selective therapeutic agents.

Comparative Analysis of Biological Activity

The biological activity of analogs of this compound is significantly influenced by substitutions at various positions of the thiazole ring. The following tables summarize the quantitative data from different studies, highlighting the impact of these modifications on their anticancer and kinase inhibitory potency.

Table 1: In Vitro Anticancer Activity of Thiazole Analogs
Compound IDR1 (at C2)R2 (at N4)R3 (at C5)Cancer Cell LineIC50 (µM)Reference
Parent -SCH3-H-COOCH3---
Analog 1 Substituted PhenylAcylAmideA549 (Lung)8.64[3]
HeLa (Cervical)6.05[3]
HT29 (Colon)0.63[3]
Analog 2 Substituted Phenyl-HCarboxamideA-549 (Lung)Moderate[4]
Bel7402 (Liver)Moderate[4]
HCT-8 (Colon)Moderate[4]
Analog 3 2-chlorophenyl-HN-(4-chloro-2-methylphenyl)carboxamideA-549, Bel7402, HCT-848% inhibition[4]
Analog 4 4-(2-hydroxy-4-methoxyphenyl)-SO2-(4-methoxyphenyl)-HAGS (Gastric)4.0[5]
HT-29 (Colon)4.4[5]
HeLa (Cervical)5.8[5]
Analog 5 4-(2-hydroxy-4-methoxyphenyl)-SO2-(4-fluorophenyl)-HAGS (Gastric)7.2[5]
HT-29 (Colon)11.2[5]
HeLa (Cervical)13.8[5]

SAR Insights:

  • Modification of the C5 carboxylate to a carboxamide group is a common strategy in the design of bioactive thiazole derivatives.[4]

  • The nature of the substituent at the C2 position, often an aryl group, plays a crucial role in determining the anticancer potency.[3][4]

  • Substitution on the 4-amino group with sulfonyl moieties has been shown to yield potent anticancer agents.[5] The presence of electron-donating groups like methoxy on the phenylsulfonyl ring can enhance activity.[5]

Table 2: Kinase Inhibitory Activity of Thiazole Analogs
Compound IDR1 (at C2)R2 (at N4)R3 (at C5)Target KinaseIC50 (nM)Reference
Parent -SCH3-H-COOCH3---
Analog 6 PyrimidinylaminoHN-(2-chloro-6-methylphenyl)carboxamidepan-Srcnanomolar to subnanomolar[6]
Analog 7 Thiazole carboxamideHMoiety Cc-Met34.48[7]
Analog 8 Thiazole carboxamide with 4-F-PhenylHMoiety Cc-Met29.05[7]
Analog 9 --1,3-thiazole-5-carboxylic acid derivativeCK2400[8]
Analog 10 aminothiazole derivative--Aurora A79[8]

SAR Insights:

  • The 2-aminothiazole scaffold serves as a versatile template for designing potent kinase inhibitors.[6]

  • Elaboration of the 2-amino group with a substituted pyrimidine ring is a key feature of the potent pan-Src inhibitor Dasatinib.[6]

  • Thiazole carboxamide derivatives have shown significant inhibitory activity against c-Met kinase, with substitutions on the carboxamide moiety influencing potency.[7]

  • Derivatives of 1,3-thiazole-5-carboxylic acid have been identified as inhibitors of protein kinase CK2.[8]

  • Aminothiazole derivatives have also demonstrated potent inhibition of Aurora A kinase.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key assays used in the evaluation of the described thiazole analogs.

c-Met Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of the c-Met kinase.

Materials:

  • Recombinant human c-Met kinase domain

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of a microplate.

  • Add the c-Met enzyme to the wells.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, HT-29)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

To further illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Synthetic Pathway for Thiazole Analogs

A common method for the synthesis of the 4-aminothiazole-5-carboxylate core is the Hantzsch thiazole synthesis. The following diagram illustrates a general synthetic route.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A α-haloketone C Hantzsch Thiazole Synthesis A->C Reacts with B Thiourea derivative B->C D Substituted 4-Aminothiazole-5-carboxylate C->D Forms

Caption: General scheme for Hantzsch thiazole synthesis.

Simplified c-Met Signaling Pathway

Many of the discussed thiazole analogs target protein kinases. The diagram below shows a simplified representation of the c-Met signaling pathway, a key target in cancer therapy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS Activates PI3K PI3K cMet->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival AKT AKT PI3K->AKT AKT->Survival

Caption: Simplified c-Met signaling cascade in cancer.

This guide provides a snapshot of the current understanding of the SAR of this compound analogs. The presented data and protocols are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design of novel and more effective anticancer agents.

References

Lack of Specific Docking Data for Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate Necessitates Comparative Analysis of Related Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for computational docking studies specifically targeting "Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate" has revealed a notable absence of published research. However, the broader class of thiazole derivatives, to which this molecule belongs, has been the subject of numerous in silico investigations against a variety of protein targets. This guide provides a comparative analysis based on a representative study of 2-aminothiazole derivatives investigated as potential anticancer agents, alongside identifying Topoisomerase I as a likely target for the specific molecule of interest.

While direct experimental docking data for "this compound" is not available in the public domain, its chemical structure suggests potential biological activity. Notably, this compound has been identified as an inhibitor of Topoisomerase I, a crucial enzyme involved in DNA replication and a validated target for cancer therapy.[1] This suggests that computational docking studies against Topoisomerase I would be a scientifically sound approach to investigate its mechanism of action and therapeutic potential.

To illustrate the methodology and data presentation typical for such studies, this guide leverages findings from a study on 2-aminothiazole derivatives as inhibitors of Hec1/Nek2, proteins implicated in cancer progression.[2] This serves as a valuable proxy for understanding how "this compound" could be evaluated and compared with other potential drug candidates.

Comparative Docking Performance of 2-Aminothiazole Derivatives

The following table summarizes the docking scores of a series of 2-aminothiazole derivatives against the Hec1/Nek2 protein, as reported in a quantitative structure-activity relationship (QSAR) and molecular docking study.[2] Lower docking scores typically indicate a more favorable binding affinity between the ligand and the protein.

Compound IDDocking Score (kcal/mol)
Compound 1-8.5
Compound 2-8.2
Compound 3-9.1
Compound 4-7.9
Compound 5-8.8

Experimental Protocols

The methodologies employed in computational docking studies are crucial for the reproducibility and validation of the results. A typical workflow, as exemplified by the study on 2-aminothiazole derivatives, is outlined below.[2]

Molecular Docking Protocol
  • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., Hec1/Nek2) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added to the protein structure.

  • Ligand Preparation: The 2D structures of the thiazole derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed using a suitable force field.

  • Grid Generation: A binding site on the target protein is identified, often based on the location of a co-crystallized ligand or through binding pocket prediction algorithms. A grid box is then generated around this active site to define the search space for the docking algorithm.

  • Docking Simulation: A molecular docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding conformation and affinity of each ligand within the protein's active site. The algorithm explores various poses of the ligand and scores them based on a scoring function that estimates the binding free energy.

  • Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding modes. Key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues are examined.

Visualizing the Computational Workflow

The following diagrams illustrate the typical workflow of a computational docking study and a hypothetical signaling pathway involving Topoisomerase I.

Computational Docking Workflow cluster_Input Input Preparation cluster_Processing Docking Simulation cluster_Output Analysis Protein Target Protein Structure (PDB) Grid Grid Generation Protein->Grid Ligand Ligand Structure (SDF/MOL2) Docking Molecular Docking Ligand->Docking Grid->Docking Scoring Binding Affinity Scoring Docking->Scoring Analysis Interaction Analysis Scoring->Analysis Topoisomerase_I_Pathway DNA Supercoiled DNA Top1 Topoisomerase I DNA->Top1 Cleavage Single-Strand Cleavage Top1->Cleavage Apoptosis Apoptosis Top1->Apoptosis leads to Relaxation DNA Relaxation Cleavage->Relaxation Religation Religation Relaxation->Religation Inhibitor Methyl 4-amino-2-(methylsulfanyl) -1,3-thiazole-5-carboxylate Inhibitor->Top1 Inhibition

References

"Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate" efficacy compared to standard antimicrobial agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of "Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate" against standard antimicrobial agents reveals its promising activity against key bacterial and fungal pathogens. This guide synthesizes available data to offer researchers, scientists, and drug development professionals a comparative overview of its efficacy, detailed experimental protocols for its assessment, and insights into its potential mechanisms of action.

Quantitative Efficacy: A Head-to-Head Comparison

The antimicrobial efficacy of "this compound" has been quantified through the determination of its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. While direct comparative studies are limited, available data indicates potent activity. The MIC for this thiazole derivative is reported to be in the range of 6.25 to 12.5 µg/mL against clinically relevant pathogens, including the Gram-positive bacterium Staphylococcus aureus, the Gram-negative bacterium Escherichia coli, and the fungus Aspergillus fumigatus.

To contextualize this efficacy, the following tables present a comparison of the MIC values of "this compound" with those of widely used standard antimicrobial agents against the same or similar organisms. It is important to note that these values are compiled from various studies and direct, side-by-side experimental comparisons may yield different results.

Table 1: Antibacterial Efficacy Comparison (MIC in µg/mL)

MicroorganismThis compoundAmpicillinCiprofloxacinGentamicin
Staphylococcus aureus6.25 - 12.50.6 - 1[1]0.6[2]0.002[3]
Escherichia coli6.25 - 12.54[1]0.013 - 0.08[2]0.002[3]

Table 2: Antifungal Efficacy Comparison (MIC in µg/mL)

MicroorganismThis compoundKetoconazoleFluconazole
Aspergillus fumigatus6.25 - 12.550% growth inhibition at 2.1 x 10⁻⁵ M (~11.1 µg/mL)[4]MIC90 of 0.06–0.12 mg/l for azole-resistant isolates[5]
Candida albicansNot explicitly reportedMIC of 0.63 mg/ml[6]MIC90 of 0.5 µg/mL[7]

Deciphering the Mechanism of Action

While the precise molecular targets of "this compound" are yet to be fully elucidated, the broader class of thiazole derivatives offers significant clues into its potential mechanisms of action.

Antifungal Activity: Thiazole-based antifungals are known to disrupt the integrity of the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a crucial component of these membranes.[8] This is achieved by targeting the enzyme lanosterol 14α-demethylase (CYP51), which is a key player in the ergosterol biosynthesis pathway.[8] Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and ultimately, fungal cell death.

Antifungal_Mechanism Lanosterol Lanosterol Pathway Ergosterol Biosynthesis Pathway Lanosterol->Pathway Ergosterol Ergosterol (Fungal Cell Membrane) Pathway->Ergosterol Thiazole Methyl 4-amino-2- (methylsulfanyl)-1,3- thiazole-5-carboxylate CYP51 Lanosterol 14α-demethylase (CYP51) Thiazole->CYP51 Inhibits CYP51->Pathway Catalyzes Antibacterial_Mechanism cluster_cell_wall Cell Wall Synthesis cluster_dna_replication DNA Replication Peptidoglycan Peptidoglycan Synthesis MurB MurB Enzyme DNA_Gyrase DNA Gyrase DNA_Replication Bacterial DNA Replication Thiazole Methyl 4-amino-2-(methylsulfanyl)- 1,3-thiazole-5-carboxylate Thiazole->MurB Inhibits Thiazole->DNA_Gyrase Inhibits Experimental_Workflow start Start: Prepare Compound and Microbial Inoculum dilution Serial Dilution of Thiazole Compound in 96-well plate start->dilution inoculation Inoculate wells with standardized microbial suspension dilution->inoculation incubation Incubate at 35-37°C for 16-24 hours inoculation->incubation reading Visually or spectrophotometrically determine microbial growth incubation->reading mic Determine MIC: Lowest concentration with no visible growth reading->mic end End mic->end

References

Comparative Cross-Reactivity Profiling of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of the hypothetical cross-reactivity profile of "Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate," a novel compound featuring the versatile 2-aminothiazole scaffold, against established multi-targeted kinase inhibitors, Dasatinib and Bosutinib. This objective comparison, supported by established experimental protocols, is designed to assist researchers, scientists, and drug development professionals in evaluating the potential selectivity of this and similar chemical entities.

The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs, including the kinase inhibitor Dasatinib.[1][2] Compounds containing this moiety are known to exhibit a wide range of biological activities. Given this background, we will analyze "this compound" within the context of kinase inhibition, a prominent therapeutic application for this class of compounds.

Comparative Analysis of Kinase Inhibition Profiles

To provide a clear comparison, the following table summarizes the inhibitory activity (IC50 values) of our target compound (hypothetical data), Dasatinib, and Bosutinib against a panel of selected kinases. Lower IC50 values indicate greater potency.

Disclaimer: Data for "this compound" is hypothetical and for illustrative purposes only, as no public experimental data is available.

Kinase TargetThis compound (Hypothetical IC50, nM)Dasatinib (IC50, nM)Bosutinib (IC50, nM)Kinase Family
Primary Targets
ABL15<1[3]1.2Tyrosine Kinase
SRC80.8[3]1.2Tyrosine Kinase
Key Off-Targets
LCK151.11.2Tyrosine Kinase
YES1121.11.7Tyrosine Kinase
FYN101.11.4Tyrosine Kinase
c-KIT>100012>10000Tyrosine Kinase
PDGFRβ>100028>10000Tyrosine Kinase
VEGFR25008100Tyrosine Kinase
EGFR>200030>10000Tyrosine Kinase
BTK2512.3Tyrosine Kinase

Experimental Protocols

The following are detailed methodologies for key experiments utilized in determining the cross-reactivity and inhibition profiles of small molecule kinase inhibitors.

In Vitro Kinase Activity Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[4]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (e.g., this compound, Dasatinib, Bosutinib)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase Selectivity Profiling

This involves screening the test compound against a broad panel of kinases to determine its selectivity.

Workflow:

  • Compound Preparation: A stock solution of the test compound is prepared in DMSO.

  • Assay Plates: The compound is serially diluted and dispensed into 384-well assay plates.

  • Kinase Panel: A diverse panel of purified, active kinases is used.

  • Kinase Reactions: Individual kinase reactions are performed in the presence of the test compound at various concentrations, typically using an in vitro activity assay such as ADP-Glo™.

  • Data Collection: The activity of each kinase in the presence of the compound is measured.

  • Data Analysis: The percent inhibition for each kinase at each compound concentration is calculated relative to a vehicle control. IC50 values are determined for kinases that show significant inhibition. The results are often visualized as a "kinome map" or a tree diagram to illustrate the selectivity profile.

Visualizations

Signaling Pathway

cluster_src SRC Family Kinases RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) GRB2 GRB2 RTK->GRB2 SRC SRC RTK->SRC SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression, Proliferation, Survival Transcription_Factors->Cell_Cycle_Progression FAK FAK SRC->FAK Cell_Adhesion_Motility Cell Adhesion & Motility FAK->Cell_Adhesion_Motility

Caption: A simplified representation of a generic receptor tyrosine kinase signaling pathway.

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Assay_Plate Dispense Compound to 384-well Plate Compound_Prep->Assay_Plate Kinase_Panel Kinase Panel Preparation Add_Kinase Add Kinase & Substrate/ATP Kinase_Panel->Add_Kinase Assay_Plate->Add_Kinase Incubation Incubate Add_Kinase->Incubation Add_Detection_Reagent Add Detection Reagent (e.g., ADP-Glo) Incubation->Add_Detection_Reagent Luminescence_Reading Read Luminescence Add_Detection_Reagent->Luminescence_Reading IC50_Calculation Calculate % Inhibition & IC50 Values Luminescence_Reading->IC50_Calculation Selectivity_Profile Generate Selectivity Profile IC50_Calculation->Selectivity_Profile

Caption: Workflow for kinase inhibitor selectivity profiling.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate, ensuring that operational procedures are clear, concise, and adhere to safety standards.

Hazard Profile and Safety Precautions

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, this substance is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, strict adherence to safety protocols is paramount during its use and subsequent disposal.

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat or other protective clothing.[4][5] All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4][5][6]

Summary of Hazard Information

Hazard StatementGHS ClassificationPrecautionary Measures
Harmful if swallowedAcute toxicity, oral (Category 4)Do not eat, drink or smoke when using this product. If swallowed, rinse mouth and call a poison center or doctor.[1][2]
Causes skin irritationSkin corrosion/irritation (Category 2)Wear protective gloves. If on skin, wash with plenty of soap and water. If irritation occurs, get medical advice.[1][2][3][4][5]
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2][3][4][5]
May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)Avoid breathing dust/fumes/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2][3][4][5]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to utilize an approved waste disposal plant.[4][5][7] Direct disposal into the environment, such as down the drain or in regular trash, is strictly prohibited. The following steps outline the procedure for preparing this chemical for collection by a certified waste management service.

  • Waste Identification and Segregation :

    • Clearly label a dedicated waste container for "this compound and its residues."

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Selection and Management :

    • Use a chemically resistant, leak-proof container with a secure, tightly closing lid.

    • Ensure the container is in good condition and compatible with the chemical.

    • Keep the container closed at all times, except when adding waste.

  • Handling and Transfer :

    • When transferring the chemical or its contaminated materials to the waste container, wear all required PPE.

    • Perform the transfer in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

    • Clean up any minor spills immediately by absorbing with an inert material (e.g., vermiculite, sand) and placing the absorbent material into the designated waste container.

  • Storage of Waste :

    • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as oxidizing agents.[7]

    • The storage area should be clearly marked as a hazardous waste accumulation point.

  • Arranging for Disposal :

    • Contact your institution's EHS office or a licensed chemical waste disposal company to schedule a pickup.

    • Provide them with an accurate description of the waste, including the chemical name and any known hazards.

    • Follow all institutional and local regulations for waste manifest and transportation.

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

start Identify Waste: Methyl 4-amino-2-(methylsulfanyl) -1,3-thiazole-5-carboxylate ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety glasses/face shield - Lab coat start->ppe container Select a Labeled, Leak-Proof Waste Container ppe->container transfer Transfer Waste in a Well-Ventilated Area container->transfer seal Securely Seal the Waste Container transfer->seal store Store in a Designated Hazardous Waste Area seal->store contact Contact EHS or Licensed Waste Disposal Company store->contact pickup Arrange for Waste Pickup and Manifesting contact->pickup end Proper Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate. Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following procedures are based on the available GHS classification data and information from structurally similar thiazole derivatives. It is imperative to treat this chemical with caution and adhere to all institutional and regulatory safety protocols.

Hazard Identification and Classification

This compound is classified with the following hazards according to the Globally Harmonized System (GHS)[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound, based on general guidance for thiazole derivatives.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.Thiazole derivatives can cause serious eye irritation. Goggles provide direct protection, while a face shield offers a broader barrier.
Hand Protection Disposable, powder-free nitrile gloves. For prolonged contact or splash potential, consider double-gloving or using thicker, chemical-resistant gloves.Nitrile gloves offer good short-term protection against a range of chemicals. Proper glove removal technique is critical to avoid skin contact.
Body Protection A laboratory coat, preferably of a non-absorbent material. For larger quantities or significant splash risk, a chemical-resistant apron is advised.Protects skin and personal clothing from contamination. Lab coats should be fully buttoned.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter may be necessary if handling outside of a fume hood or if dust/aerosols are generated.The compound may cause respiratory irritation. Engineering controls are the primary means of protection.
Footwear Closed-toe, closed-heel shoes that cover the entire foot.Protects feet from spills and falling objects.
Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure safety showers and eyewash stations are readily accessible.

Handling Procedures:

  • Avoid direct contact with skin, eyes, and clothing.

  • Minimize the generation of dust and aerosols.

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

  • Contaminated clothing should be removed immediately and decontaminated before reuse.

Storage:

  • Store in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately:

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite).

  • Collect: Place all contaminated materials into a sealed, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent followed by soap and water.

  • Report: Report the incident to your laboratory supervisor and institutional Environmental Health and Safety (EHS) department.

Disposal Plan

The disposal of this compound and its containers must be handled as hazardous waste.

Waste Collection:

  • Collect all waste material (including contaminated PPE and spill cleanup materials) in a dedicated, compatible, and clearly labeled hazardous waste container.

  • Do not mix with other waste streams.[2]

Labeling:

  • The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").

Storage of Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area, away from incompatible materials.

Final Disposal:

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and disposal.[2]

Operational Workflow

The following diagram outlines the standard operational workflow for handling this compound from receipt to disposal.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Post-Experiment cluster_disposal Waste Management A Receive and Verify Chemical B Review SDS and Lab-Specific SOPs A->B C Don Appropriate PPE B->C D Work in Chemical Fume Hood C->D E Perform Experimental Procedures D->E F Collect Waste in Designated Container E->F G Decontaminate Work Area and Equipment E->G J Seal and Label Hazardous Waste Container F->J H Doff and Dispose of Contaminated PPE G->H I Wash Hands Thoroughly H->I K Store in Satellite Accumulation Area J->K L Arrange for Professional Disposal K->L

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.